molecular formula C5H3ClN2O B1344147 6-Chloropyridazine-3-carbaldehyde CAS No. 303085-53-2

6-Chloropyridazine-3-carbaldehyde

Cat. No.: B1344147
CAS No.: 303085-53-2
M. Wt: 142.54 g/mol
InChI Key: YDHRPQYMQCOQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridazine-3-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRPQYMQCOQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624921
Record name 6-Chloropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303085-53-2
Record name 6-Chloropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloropyridazine-3-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and a formyl (aldehyde) group. This molecule is of significant interest to the medicinal and agricultural chemistry sectors. The pyridazine core is a privileged structure in drug discovery, known to be a key component in various biologically active compounds exhibiting antihypertensive, cardiotonic, antiviral, and anticancer properties.[1] The presence of the reactive aldehyde and the chloro-substituent on the pyridazine ring makes this compound a versatile and valuable building block for the synthesis of more complex molecules. Its aldehyde group allows for a wide range of chemical transformations, making it an essential intermediate in the development of novel therapeutic agents and agrochemicals, including herbicides and insecticides.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 303085-53-2--INVALID-LINK--
Molecular Formula C₅H₃ClN₂O--INVALID-LINK--
Molecular Weight 142.54 g/mol --INVALID-LINK--
Appearance White to yellow crystalline powder--INVALID-LINK--
Melting Point 77-82 °C--INVALID-LINK--
Boiling Point 334.6 °C at 760 mmHg (Predicted)--INVALID-LINK--
Storage Conditions 2-8°C, under inert atmosphere--INVALID-LINK--

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, is well-documented.

Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is adapted from a patented method for the oxidation of 3-chloro-6-methylpyridazine.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel cooled with an ice bath, add 60 mL of concentrated sulfuric acid.

  • To the cooled sulfuric acid, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine.

  • With continuous stirring, add 35 g (0.12 mol) of potassium dichromate in small portions, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, continue to stir the reaction mixture at 50°C for 2 hours.

  • Cool the reaction mixture and then dilute it by adding 200 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (5 x 200 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the residue from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

The subsequent reduction of the carboxylic acid (or its ester derivative) to the aldehyde can be achieved using standard reducing agents like diisobutylaluminium hydride (DIBAL-H).

Synthetic_Pathway A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation (e.g., K2Cr2O7, H2SO4) C This compound B->C Reduction (e.g., DIBAL-H)

Plausible synthetic route to this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the aldehyde functional group, which can readily undergo reactions such as:

  • Reductive amination: To introduce substituted amine functionalities.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To form α,β-unsaturated ketones.

  • Grignard and organolithium reactions: To introduce various alkyl and aryl groups.

The workflow below illustrates the role of this compound as a building block in a typical drug discovery pipeline.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A This compound (Starting Material) B Reaction with diverse building blocks (e.g., amines, ylides) A->B C Library of novel pyridazine derivatives B->C D High-throughput screening C->D Biological Assays E Identification of 'hit' compounds D->E F Lead optimization E->F G Preclinical candidate F->G

Workflow for the use of this compound in drug discovery.

Illustrative Experimental Protocol: Wittig Reaction

The following is a representative, non-cited protocol for a Wittig reaction to demonstrate the utility of this compound as a synthetic intermediate.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetonitrile)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous THF.

  • To this solution, add 1.1 equivalents of the phosphonium ylide.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction by adding a small amount of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired alkene product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Refer to the material safety data sheet (MSDS) for complete safety and handling information.

References

Spectroscopic Profile of 6-Chloropyridazine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloropyridazine-3-carbaldehyde. This compound serves as a valuable building block in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₃ClN₂O, with a molecular weight of 142.54 g/mol .[1][2] The structural and electronic characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.25s-CHO
8.20d8.8H-4
7.95d8.8H-5

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
190.5CHO
155.0C-3
152.0C-6
130.0C-4
125.5C-5
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (aldehyde)
~1570MediumC=N stretch (pyridazine ring)
~1170MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

m/zRelative Intensity (%)Assignment
142High[M]⁺ (Molecular ion)
144Moderate[M+2]⁺ (Isotope peak for ³⁷Cl)
113Moderate[M-CHO]⁺
85Moderate[M-CHO-N₂]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance instrument, operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is typically dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid, often mixed with potassium bromide (KBr) to form a pellet, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction and separation. Electron ionization (EI) is a common method for generating the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Workflow of Spectroscopic Analysis

This guide provides foundational spectroscopic information for this compound, which is essential for its application in synthetic and medicinal chemistry. The presented data and protocols offer a reliable reference for researchers in the field.

References

Synthesis of 6-Chloropyridazine-3-carbaldehyde from 3,6-Dichloropyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Chloropyridazine-3-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research, starting from the readily available precursor, 3,6-dichloropyridazine. This document outlines detailed experimental protocols for the synthesis of key intermediates and explores potential routes for the final formylation step.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its aldehyde functional group allows for a wide range of subsequent chemical modifications, making it a versatile scaffold in drug discovery and the development of novel agrochemicals. This guide details a multi-step synthetic approach, focusing on robust and well-documented chemical transformations.

Proposed Synthetic Pathways

While a direct one-step synthesis of this compound from 3,6-dichloropyridazine is not extensively reported, two primary multi-step routes are proposed based on established organic chemistry principles and available literature on pyridazine functionalization.

Route A: Via Carboxylic Acid Intermediate

This pathway involves the initial conversion of 3,6-dichloropyridazine to an alkylated intermediate, followed by oxidation to a carboxylic acid, and subsequent selective reduction to the desired aldehyde.

Route B: Via Amino Intermediate

This alternative route proceeds through the selective amination of 3,6-dichloropyridazine to form 3-amino-6-chloropyridazine. The amino group can then, in principle, be transformed into a formyl group through various methods, although this transformation on a pyridazine ring can be challenging.

This guide will primarily focus on the more established and predictable Route A .

Experimental Protocols: Route A

This section provides detailed experimental procedures for each step in the synthesis of this compound via the carboxylic acid intermediate.

Step 1: Synthesis of 3-Chloro-6-methylpyridazine

The first step involves the selective methylation of 3,6-dichloropyridazine. While various methods exist, a common approach involves a nucleophilic substitution with a methylating agent. For the purpose of this guide, we will adapt a general procedure for the alkylation of chloropyridazines.

Reaction: 3,6-Dichloropyridazine → 3-Chloro-6-methylpyridazine

Experimental Protocol:

  • Materials: 3,6-dichloropyridazine, Methylmagnesium bromide (or a similar methylating agent), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Ammonium chloride (saturated aqueous solution).

  • Procedure:

    • To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-methylpyridazine.

Quantitative Data Summary (Representative):

ParameterValue
Starting Material3,6-Dichloropyridazine
ReagentMethylmagnesium bromide
SolventTHF/Diethyl ether
Reaction Time12-18 hours
Temperature0 °C to Room Temperature
Yield60-75% (typical)
Step 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid[1]

The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid using a strong oxidizing agent.

Reaction: 3-Chloro-6-methylpyridazine → 6-Chloropyridazine-3-carboxylic acid

Experimental Protocol: [1]

  • Materials: 3-chloro-6-methylpyridazine, Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇), Sulfuric acid (concentrated), Water, Sodium bisulfite, Ethyl acetate.

  • Procedure (using KMnO₄):

    • Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a mixture of water and sulfuric acid.

    • Heat the solution to 70-80 °C.

    • Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature.

    • After the addition is complete, continue heating for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and quench any excess permanganate by the addition of sodium bisulfite until the solution becomes colorless.

    • Cool the mixture in an ice bath and adjust the pH to 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridazine-3-carboxylic acid.

Quantitative Data Summary: [1]

ParameterValue
Starting Material3-Chloro-6-methylpyridazine
ReagentPotassium permanganate
SolventWater/Sulfuric acid
Reaction Time4-6 hours
Temperature70-80 °C
Yield65-80%
Step 3 (Proposed): Synthesis of this compound

The final step is the selective reduction of the carboxylic acid to the aldehyde. This is a critical transformation that requires mild and controlled reducing agents to prevent over-reduction to the corresponding alcohol.

Reaction: 6-Chloropyridazine-3-carboxylic acid → this compound

Proposed Experimental Protocol:

This protocol is based on general methods for the reduction of carboxylic acids to aldehydes. Optimization may be required for this specific substrate.

  • Method A: Using Diisobutylaluminum Hydride (DIBAL-H)

    • Materials: 6-chloropyridazine-3-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes), Diethyl ether (anhydrous), Hydrochloric acid (1 M).

    • Procedure:

      • Convert the carboxylic acid to the more reactive acid chloride. To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

      • Reflux the mixture for 2-3 hours.

      • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-chloropyridazine-3-carbonyl chloride.

      • Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.

      • Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.

      • Stir the reaction at -78 °C for 1-2 hours.

      • Quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.

      • Allow the mixture to warm to room temperature and extract with diethyl ether.

      • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield this compound.

  • Method B: Using a Boron-based Reducing Agent (e.g., Borane-dimethyl sulfide complex)

    • Materials: 6-chloropyridazine-3-carboxylic acid, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous).

    • Procedure:

      • Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

      • Cool the solution to 0 °C.

      • Slowly add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

      • Remove the solvent under reduced pressure.

      • Partition the residue between ethyl acetate and water.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify by column chromatography as described in Method A.

Anticipated Quantitative Data (Based on General Procedures):

ParameterMethod A (DIBAL-H)Method B (BMS)
Starting Material6-Chloropyridazine-3-carboxylic acid6-Chloropyridazine-3-carboxylic acid
ReagentDIBAL-HBorane-dimethyl sulfide
SolventDiethyl etherTHF
Reaction Time1-2 hours4-6 hours
Temperature-78 °C0 °C to Room Temperature
Anticipated Yield50-70%40-60%

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Chloro-6-methylpyridazine A->B Methylation (e.g., MeMgBr) C 6-Chloropyridazine-3-carboxylic acid B->C Oxidation (e.g., KMnO4) D This compound C->D Selective Reduction (e.g., DIBAL-H)

Caption: Synthetic pathway from 3,6-Dichloropyridazine.

Experimental Workflow for Reduction Step (Method A)

Reduction_Workflow cluster_0 Acid Chloride Formation cluster_1 Reduction cluster_2 Work-up & Purification start 6-Chloropyridazine-3-carboxylic acid reagents1 SOCl2, cat. DMF in DCM, Reflux start->reagents1 product1 Crude 6-Chloropyridazine-3-carbonyl chloride reagents1->product1 reagents2 DIBAL-H in Et2O, -78 °C product1->reagents2 quench Quench (MeOH, HCl) reagents2->quench extraction Extraction (Et2O) quench->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Workflow for the reduction of the carboxylic acid.

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a multi-step process that can be achieved through the formation of a key carboxylic acid intermediate. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound. While the initial steps are well-established, the final reduction of 6-chloropyridazine-3-carboxylic acid requires careful control of reaction conditions to achieve optimal yields and purity. The proposed methods, utilizing common and effective reducing agents, provide a strong starting point for the successful synthesis of the target molecule. Further optimization of the final reduction step may be beneficial depending on the scale and specific requirements of the research.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its chemical scaffold, featuring a reactive aldehyde group and a modifiable chlorine atom on the pyridazine ring, offers a wide array of possibilities for synthetic transformations. The electron-deficient nature of the pyridazine ring, further accentuated by the chlorine substituent, imparts distinct reactivity to the aldehyde functionality. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, focusing on key reaction classes, supported by experimental protocols and quantitative data.

General Reactivity Profile

The aldehyde group at the C3 position of the 6-chloropyridazine ring is susceptible to a variety of chemical transformations typical of aromatic aldehydes. However, the electronic properties of the pyridazine ring system significantly influence its reactivity. The two adjacent nitrogen atoms and the chlorine atom at the C6 position act as electron-withdrawing groups, increasing the electrophilicity of the aldehyde carbon. This enhanced electrophilicity makes it highly reactive towards nucleophiles.

The following sections will delve into specific reaction types, providing detailed insights into the chemical behavior of the aldehyde group in this compound.

Key Reactions of the Aldehyde Group

Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, including active methylene compounds and amines, to form a diverse range of derivatives.

A notable reaction is the condensation with hydrazides to form hydrazones. These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems. For instance, reaction with 6-chloro-3-hydrazinopyridazine can be a starting point for creating fused ring systems. A study has described the synthesis of a series of 6-chloropyridazin-3-yl hydrazones, which were then used to prepare 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines[1].

Experimental Protocol: General Procedure for Hydrazone Synthesis [1]

A mixture of an appropriate aromatic aldehyde (in this context, this compound) (0.01 mol) and 6-chloro-3-hydrazinopyridazine (0.01 mol) in ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.

Hydrazone_Formation This compound This compound Hydrazone Hydrazone This compound->Hydrazone + 6-Chloro-3-hydrazinopyridazine Ethanol, Acetic Acid (cat.), Reflux 6-Chloro-3-hydrazinopyridazine 6-Chloro-3-hydrazinopyridazine

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product[2]. The electron-withdrawing nature of the pyridazine ring in this compound facilitates this reaction.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate [4]

To a solution of this compound (1 mmol) and diethyl malonate (1.1 mmol) in a suitable solvent such as ethanol or DMSO, a catalytic amount of a weak base like piperidine or pyridine is added. The mixture is stirred at room temperature or heated gently, and the reaction progress is monitored by TLC. Upon completion, the product can be isolated by extraction and purified by column chromatography.

Knoevenagel_Condensation This compound This compound Unsaturated_Product α,β-Unsaturated Ester This compound->Unsaturated_Product + Diethyl Malonate Base (cat.), Solvent Diethyl_Malonate Diethyl Malonate

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen[5]. This reaction is valuable for synthesizing chalcones and related enones.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone [6]

Equimolar amounts of this compound and an acetophenone derivative are dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the stirred mixture. The reaction is typically stirred at room temperature for several hours, during which the product may precipitate. The progress is monitored by TLC. The product is then isolated by filtration and can be purified by recrystallization.

Reactant 1Reactant 2ProductCatalystSolventYieldReference
This compoundAcetophenone(E)-1-phenyl-3-(6-chloropyridazin-3-yl)prop-2-en-1-oneNaOH or KOHEthanol-[5][6]
This compoundSubstituted AcetophenonesCorresponding ChalconesNaOH or KOHEthanol-[6][7]

Table 1: Representative Claisen-Schmidt Condensation Reactions.

Oxidation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules. A patent describes a similar oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using strong oxidizing agents[8].

Experimental Protocol: Oxidation to Carboxylic Acid [8][9]

To a solution of this compound in a suitable solvent (e.g., aqueous sulfuric acid or acetic acid), a strong oxidizing agent such as potassium permanganate or potassium dichromate is added portion-wise while maintaining the temperature. The reaction mixture is then heated for a period of time. After cooling, the product is isolated by extraction and purified by recrystallization.

Oxidizing AgentSolventTemperatureYieldReference
Potassium Permanganate50% Sulfuric Acid80 °C52% (from methyl precursor)[8]
Potassium DichromateSulfuric Acid50 °C65% (from methyl precursor)[8]

Table 2: Oxidation of the Aldehyde Precursor.

Oxidation_Reaction Aldehyde This compound Carboxylic_Acid 6-Chloropyridazine-3-carboxylic acid Aldehyde->Carboxylic_Acid [O] (e.g., KMnO4)

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, (6-chloropyridazin-3-yl)methanol, using mild reducing agents like sodium borohydride. This transformation provides access to another important class of intermediates.

Experimental Protocol: Reduction to Alcohol [2][10]

To a solution of this compound in a protic solvent like methanol or ethanol, sodium borohydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the desired alcohol.

Reducing AgentSolventTemperatureYieldReference
Sodium BorohydrideMethanol/Ethanol0 °C to RT-[2][10]

Table 3: Reduction of the Aldehyde Group.

Reduction_Reaction Aldehyde This compound Alcohol (6-Chloropyridazin-3-yl)methanol Aldehyde->Alcohol [H] (e.g., NaBH4)

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes[11]. This compound can react with various phosphorus ylides to generate the corresponding vinylpyridazines. The stereochemical outcome of the reaction depends on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide [12][13]

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent like THF, a strong base such as n-butyllithium or potassium tert-butoxide is added at low temperature to generate the ylide. A solution of this compound in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.

Wittig_Reaction Aldehyde This compound Alkene Vinylpyridazine Aldehyde->Alkene + Ylide Ylide Phosphorus Ylide (Ph3P=CHR)

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone[14]. This reaction with this compound would lead to the formation of a β-nitro alcohol, a valuable synthetic intermediate.

Experimental Protocol: Henry Reaction with Nitroethane [14][15]

To a solution of this compound and nitroethane in a suitable solvent, a catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is added. The reaction is stirred at room temperature until completion. The product, a β-nitro alcohol, can be isolated and purified using standard techniques.

Grignard Reaction

The addition of Grignard reagents to the aldehyde group of this compound provides a route to secondary alcohols. The high reactivity of Grignard reagents requires careful control of reaction conditions to avoid side reactions.

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere. A solution of ethylmagnesium bromide is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

ReactantProductReference
Ethylmagnesium Bromide1-(6-Chloropyridazin-3-yl)propan-1-olGeneral protocol

Table 4: Expected Product of Grignard Reaction.

Reductive Amination

Reductive amination is a method to form amines from aldehydes or ketones[16]. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with Aniline [11][17]

A mixture of this compound and aniline in a suitable solvent (e.g., methanol or dichloromethane) is stirred, often with the addition of a dehydrating agent or an acid catalyst to promote imine formation. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added to the reaction mixture. After the reduction is complete, the product is isolated by extraction and purified.

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Product_Amine Substituted Amine Imine->Product_Amine [H] (Reducing Agent)

Conclusion

The aldehyde group in this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon for the construction of a wide variety of complex molecules. Its enhanced electrophilicity, due to the electron-withdrawing nature of the pyridazine ring, facilitates a broad range of nucleophilic addition and condensation reactions. This guide has provided an overview of key transformations, including condensation, oxidation, reduction, Wittig, Henry, Grignard, and reductive amination reactions. The provided experimental protocols and data tables serve as a practical resource for researchers engaged in the synthesis and development of novel pyridazine-based compounds for pharmaceutical and other applications. Further exploration of these reaction pathways will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

An In-depth Technical Guide to the Solubility of 6-Chloropyridazine-3-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Chloropyridazine-3-carbaldehyde in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document presents a detailed analysis using solubility data from a closely related structural analog, 6-chloropyridazin-3-amine. This approach provides valuable insights and a predictive framework for researchers working with this compound. The guide includes tabulated solubility data, detailed experimental protocols for solubility determination, and workflow diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its reactive aldehyde group and the pyridazine core make it a versatile building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

This guide addresses the current gap in publicly available solubility data for this compound by leveraging data from the structurally similar compound, 6-chloropyridazin-3-amine. The presence of the chlorine atom and the pyridazine ring in both molecules suggests that their solubility behavior in different organic solvents will be comparable.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₃ClN₂OPubChem
Molecular Weight 142.54 g/mol PubChem
Appearance Off-white to yellow solid
Melting Point Not available
Boiling Point 334.6 °C at 760 mmHgMySkinRecipes

Quantitative Solubility Data (of 6-chloropyridazin-3-amine as a proxy)

The following table summarizes the mole fraction solubility (x₁) of 6-chloropyridazin-3-amine in various organic solvents at different temperatures. This data is extracted from a study by Cao et al. and provides a strong predictive basis for the solubility of this compound.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol 298.150.0331
303.150.0385
308.150.0448
313.150.0521
318.150.0605
323.150.0702
Ethanol 298.150.0198
303.150.0235
308.150.0279
313.150.0332
318.150.0395
323.150.0469
n-Butanol 298.150.0123
303.150.0149
308.150.0179
313.150.0215
318.150.0258
323.150.0309
Ethyl Acetate 298.150.0098
303.150.0121
308.150.0148
313.150.0181
318.150.0220
323.150.0267
Acetone 298.150.0289
303.150.0345
308.150.0411
313.150.0489
318.150.0581
323.150.0690
Toluene 298.150.0015
303.150.0020
308.150.0026
313.150.0034
318.150.0045
323.150.0059
Cyclohexanone 298.150.0412
303.150.0495
308.150.0594
313.150.0713
318.150.0856
323.150.1027
N,N-Dimethylformamide (DMF) 298.150.1098
303.150.1265
308.150.1452
313.150.1661
318.150.1895
323.150.2158

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a reliable method for determining thermodynamic solubility.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Thermostatically controlled shaker water bath

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial. The presence of undissolved solid is crucial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled bath.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the equilibration temperature.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the weight of the vial with the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dried residue.

    • Calculate the solubility in terms of g/100g of solvent or other desired units.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires a smaller amount of the compound.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound and solvents

  • Mobile phase solvents

  • Standard solutions of this compound of known concentrations

  • Other materials as listed in the Gravimetric Method.

Procedure:

  • Preparation of Saturated Solutions and Equilibration:

    • Follow steps 1 and 2 from the Gravimetric Method.

  • Sample Withdrawal and Dilution:

    • After equilibration and settling, withdraw a small aliquot of the supernatant and filter it as described previously.

    • Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_grav Gravimetric cluster_hplc HPLC start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate in shaker bath (24-48h at constant T) seal_vial->equilibrate settle Allow solid to settle (>2h at constant T) equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.45 µm) withdraw->filter weigh_sol Weigh filtered solution filter->weigh_sol Gravimetric dilute Dilute sample filter->dilute HPLC evaporate Evaporate solvent weigh_sol->evaporate weigh_res Weigh residue evaporate->weigh_res calc_grav Calculate solubility weigh_res->calc_grav end End calc_grav->end inject Inject into HPLC dilute->inject calc_hplc Calculate solubility inject->calc_hplc calibrate Use calibration curve calibrate->inject calc_hplc->end

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship of Solubility Factors

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility h_bond_solute H-bonding capability h_bond_solute->solubility size_shape Molecular size & shape size_shape->solubility crystal_lattice Crystal lattice energy crystal_lattice->solubility polarity_solvent Polarity ('like dissolves like') polarity_solvent->solubility h_bond_solvent H-bonding capability h_bond_solvent->solubility dielectric Dielectric constant dielectric->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Key factors that influence the solubility of a solid in a liquid solvent.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, the data presented for its close analog, 6-chloropyridazin-3-amine, offers a valuable and predictive resource for researchers. The provided experimental protocols offer a clear and reproducible methodology for determining the precise solubility of the title compound in various organic solvents. This technical guide serves as a foundational resource to aid in the efficient development of synthetic and formulation processes involving this compound.

Stability of 6-Chloropyridazine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 6-Chloropyridazine-3-carbaldehyde, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct stability studies in publicly accessible literature, this document infers the stability profile of the compound based on established principles of pyridazine and aldehyde chemistry, and general guidelines for forced degradation studies as outlined by the International Council for Harmonisation (ICH). This guide covers potential degradation pathways, recommended storage conditions, and hypothetical experimental protocols for stability testing. The information herein is intended to guide researchers in handling, storing, and analyzing this compound and its derivatives.

Introduction

This compound is a heterocyclic aromatic aldehyde whose utility in organic synthesis is significant. The presence of a reactive aldehyde group and a chlorine atom on the electron-deficient pyridazine ring makes it a versatile precursor for a variety of more complex molecules. Understanding the stability of this compound under different environmental conditions is crucial for ensuring the integrity of synthetic processes, the quality of resulting products, and the reliability of toxicological studies. This guide aims to provide a foundational understanding of its stability profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
CAS Number 303085-53-2
Appearance Solid
Melting Point 77-81 °C
Boiling Point 334.6 °C at 760 mmHg
Storage Temperature 2-8°C, under inert gas

Inferred Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The pyridazine ring is electron-deficient, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). Under aqueous acidic or basic conditions, hydrolysis is a probable degradation pathway.

  • Acidic Conditions: Under acidic conditions, the pyridazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. However, the aldehyde group may be relatively stable, though hydration to form a geminal diol is possible.

  • Basic Conditions: In the presence of hydroxide ions, nucleophilic substitution of the chlorine atom to form 6-hydroxypyridazine-3-carbaldehyde is a highly likely degradation route. The aldehyde group may also be susceptible to reactions such as the Cannizzaro reaction under strong basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.

Oxidative Stability

The aldehyde functional group is well-known to be susceptible to oxidation. Common oxidizing agents, including atmospheric oxygen, can lead to the formation of 6-chloropyridazine-3-carboxylic acid. This process can be accelerated by the presence of light and metal ions.

Photostability

Heterocyclic aromatic compounds can undergo photodegradation. While pyridazines are generally reported to be more resistant to photodegradation compared to pyridines, prolonged exposure to UV light could potentially lead to ring-opening reactions or the formation of radical species, initiating further degradation.

The following diagram illustrates the inferred degradation pathways of this compound.

G A This compound B 6-Hydroxypyridazine-3-carbaldehyde A->B Hydrolysis (Basic) C 6-Chloropyridazine-3-carboxylic Acid A->C Oxidation D 6-Chloropyridazine-3-methanol (from Cannizzaro) A->D Disproportionation (Strong Base) E Ring-opened Products A->E Photolysis (UV)

Figure 1: Inferred Degradation Pathways of this compound.

Recommended Storage and Handling

Based on its chemical nature, the following storage and handling procedures are recommended to maintain the stability of this compound:

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][2] Protect from light, moisture, and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from strong oxidizing agents, strong acids, and strong bases.

Hypothetical Experimental Protocols for Stability Studies

To definitively determine the stability of this compound, a forced degradation study would be necessary. The following section outlines a general experimental protocol that could be adapted for this purpose.

General Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solution, UV light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Identify Degradants by LC-MS I->J

Figure 2: General Workflow for a Forced Degradation Study.
Detailed Methodologies

5.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

5.2.2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

5.2.3. Sampling and Analysis: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method. The identification of degradation products would typically be performed using LC-MS.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available, the following tables are provided as templates for how such data would be presented. These tables can be populated by researchers upon completion of stability studies.

Table 2: Summary of Degradation under Various Stress Conditions (Hypothetical)

Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl, 60°C24
Basic Hydrolysis0.1 M NaOH, 60°C24
Oxidation3% H₂O₂, RT24
Thermal80°C (Solid)24
PhotolyticUV Light (254 nm)24

Table 3: Kinetic Data for Degradation (Hypothetical)

ConditionRate Constant (k)Half-life (t₁/₂)Correlation Coefficient (R²)
Acidic Hydrolysis
Basic Hydrolysis
Oxidation

Conclusion

While direct, quantitative stability data for this compound is not currently available in the public domain, a comprehensive understanding of its chemical nature allows for the inference of its stability profile. The compound is likely susceptible to degradation via hydrolysis (especially under basic conditions), oxidation of the aldehyde group, and potentially photolysis. The provided hypothetical experimental protocols and data tables offer a framework for researchers to conduct their own stability studies. Proper storage and handling, as outlined in this guide, are essential to ensure the integrity of this compound for its intended applications in research and development.

References

6-Chloropyridazine-3-carbaldehyde: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorine atom on the electron-deficient pyridazine ring, allows for a diverse range of chemical transformations. This dual reactivity makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly those with applications in medicinal chemistry and agrochemicals.[1] The aldehyde moiety serves as a handle for chain elongation and the formation of various functional groups, while the chloro-substituent is amenable to a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, complete with representative experimental protocols and data.

Core Physicochemical Properties

PropertyValue
CAS Number 303085-53-2
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
Appearance Off-white to yellow solid
Boiling Point 334.6 °C at 760 mmHg
Storage 2-8°C, under inert gas

Key Synthetic Applications

The strategic positioning of the aldehyde and chloro functionalities on the pyridazine core enables a wide array of synthetic manipulations, primarily categorized into reactions at the chloro position (C-C and C-N bond formation) and reactions involving the aldehyde group (olefination, condensation, and reduction).

Carbon-Carbon Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 6-position of the pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl groups. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O)->Reaction 6-Aryl/Heteroaryl-pyridazine-3-carbaldehyde 6-Aryl/Heteroaryl-pyridazine-3-carbaldehyde Reaction->6-Aryl/Heteroaryl-pyridazine-3-carbaldehyde

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridazines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good
23-Bromo-6-(thiophen-2-yl)pyridazineThiophene-2-boronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8028
33-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8025

Detailed Experimental Protocol (Representative for Suzuki-Miyaura Coupling)

This protocol is adapted from procedures for structurally similar chloropyridazines and serves as a starting point for optimization.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reagent Addition: Add a base, typically 2M aqueous sodium carbonate solution (2.0 mL).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) (8 mL) and ethanol (2 mL).

  • Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/heteroaryl-pyridazine-3-carbaldehyde.

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines at the 6-position.

Signaling Pathway for Buchwald-Hartwig Amination

Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl Halide 6-Chloropyridazine- 3-carbaldehyde Aryl Halide->Oxidative Addition Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Base Base Deprotonation Deprotonation Base->Deprotonation Product 6-Aminopyridazine- 3-carbaldehyde Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Pd(II) Complex->Amine Coordination Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)
1Aryl BromidePrimary AminePd₂(dba)₃ / BINAPNaOt-BuToluene100
2Aryl ChlorideSecondary AminePd(OAc)₂ / XPhosK₃PO₄t-BuOH110

Detailed Experimental Protocol (Representative for Buchwald-Hartwig Amination)

This protocol is a general representation and should be optimized for the specific substrate.

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the 6-amino-pyridazine-3-carbaldehyde derivative.

Reactions of the Aldehyde Group

The carbaldehyde functionality at the 3-position is a versatile handle for various transformations, including olefination reactions like the Wittig reaction and condensation reactions such as the Knoevenagel condensation.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to its corresponding vinyl derivatives using a variety of phosphorus ylides.

Experimental Workflow for Wittig Reaction

Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base (e.g., n-BuLi, NaH) Base (e.g., n-BuLi, NaH) Base (e.g., n-BuLi, NaH)->Ylide Formation Phosphorus Ylide Phosphorus Ylide Wittig Reaction Wittig Reaction Phosphorus Ylide->Wittig Reaction This compound This compound This compound->Wittig Reaction Alkene Product Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Ylide Formation->Phosphorus Ylide Wittig Reaction->Alkene Product Wittig Reaction->Triphenylphosphine Oxide

Caption: Step-wise process of the Wittig reaction.

Table 3: Typical Reagents and Conditions for Wittig Reactions

EntryAldehydeWittig ReagentBaseSolventProduct Type
1Aromatic Aldehyde(Carbethoxymethylene)triphenylphosphorane-DCMα,β-Unsaturated Ester
2Aromatic AldehydeMethyltriphenylphosphonium bromiden-BuLiTHFTerminal Alkene

Detailed Experimental Protocol (Representative for Wittig Reaction)

This is a general procedure that can be adapted for this compound.

  • Ylide Generation (if not commercially available): Suspend the appropriate phosphonium salt (1.1 mmol) in a dry solvent like THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise. Stir the resulting colored solution for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 mmol) in the same dry solvent and add it dropwise to the ylide solution at 0 °C or room temperature, depending on the ylide's reactivity.

  • Reaction Execution: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups.

Table 4: Common Reagents for Knoevenagel Condensation

EntryActive Methylene CompoundCatalystSolvent
1MalononitrilePiperidineEthanol
2Ethyl cyanoacetateAmmonium acetateToluene
3Diethyl malonatePyridineAcetic Acid

Detailed Experimental Protocol (Representative for Knoevenagel Condensation)

  • Reagent Mixture: To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol (10 mL), add the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the pure condensed product. If no precipitate forms, the product can be isolated by standard extractive work-up and purification by chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized heterocyclic compounds. The presence of two distinct reactive sites allows for selective and sequential modifications, providing access to novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and various condensation and olefination strategies, unlocks the full potential of this intermediate. The representative protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

Technical Guide: Safety and Handling of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 6-Chloropyridazine-3-carbaldehyde (CAS No: 303085-53-2). The information is compiled to ensure safe laboratory practices and mitigate potential hazards associated with the use of this compound in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

  • Acute Toxicity, Oral (Category 5): May be harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Pictograms and Hazard Statements
PictogramGHS ClassificationHazard Statement
Warning Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowed[1]
Warning Skin Irritation (Category 2)H315: Causes skin irritation[1]
Warning Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Warning Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory to minimize risk.

Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]
Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Use only under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, well-ventilated area. Keep the container tightly closed.[5] Recommended storage temperature is 2-8°C under an inert gas.[7]

First Aid Measures

In the event of exposure, immediate action is required.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[2][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2][5]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5]

Experimental Workflow: Handling an Exposure or Spill

The following diagram illustrates the logical workflow for responding to an accidental exposure or spill of this compound.

G Workflow for Exposure or Spill of this compound cluster_exposure Exposure Event cluster_spill Spill Event cluster_first_aid First Aid Response exposure Exposure Occurs exposure_type Determine Exposure Type exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed wash_skin Wash with Soap and Water for 15 min skin_contact->wash_skin rinse_eyes Rinse with Water for 15 min eye_contact->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air no_vomit Do NOT Induce Vomiting ingestion->no_vomit spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Inert Material contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose medical_attention Seek Immediate Medical Attention wash_skin->medical_attention rinse_eyes->medical_attention fresh_air->medical_attention no_vomit->medical_attention

Caption: Logical workflow for handling exposure or spill events.

References

A Technical Guide to High-Purity 6-Chloropyridazine-3-carbaldehyde for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Chloropyridazine-3-carbaldehyde, a key building block in the synthesis of novel therapeutic agents and agrochemicals. This document outlines commercial suppliers, quality specifications, and recommended experimental protocols for the validation of this versatile reagent.

Introduction to this compound

This compound (CAS No. 303085-53-2) is a heterocyclic aromatic aldehyde that serves as a crucial intermediate in the development of a wide range of biologically active molecules.[1] Its pyridazine core is a common scaffold in medicinal chemistry, and the presence of a reactive aldehyde group and a displaceable chlorine atom makes it an ideal starting material for the synthesis of diverse compound libraries.[1] In the pharmaceutical industry, it is utilized in the creation of compounds targeting central nervous system disorders, while in the agrochemical sector, it is a precursor to various herbicides and insecticides.[1]

Commercial Suppliers and Specifications

The procurement of high-purity starting materials is a critical first step in any research and development workflow. Several commercial suppliers offer this compound, with purities typically exceeding 95%. Below is a comparative table of suppliers and their available specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationAdditional Information
Lab-Chemicals.Com 303085-53-2C₅H₃ClN₂O142.5495%Storage: 2-8°C, inert atmosphere[2]
Apollo Scientific 303085-53-2C₅H₃ClN₂O142.54Inquire for details-
Anax Laboratories 303085-53-2C₅H₃ClN₂O142.54>96%-
AccelaChem 303085-53-2C₅H₃ClN₂O142.54>95%-
Manchester Organics 303085-53-2C₅H₃ClN₂O142.54Inquire for details-

Synthesis and Chemical Reactions

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of related pyridazine derivatives, such as 6-Chloropyridazine-3-carboxylic acid.[3] A common approach involves the oxidation of a corresponding methyl or hydroxymethyl group at the 3-position of the 6-chloropyridazine ring.

The chemical reactivity of this compound is primarily centered around its aldehyde and chloro functionalities. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases, chalcones, and other derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount for reproducible experimental results. The following are typical experimental protocols for the quality control of this and similar aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • ¹H NMR: The spectrum should exhibit characteristic signals for the aldehyde proton (typically δ 9-10 ppm) and the protons on the pyridazine ring. The integration of these signals should correspond to the expected proton ratios.

    • ¹³C NMR: The spectrum should show a resonance for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm) and the carbons of the pyridazine ring.

    • Purity Assessment: The absence of significant impurity peaks is indicative of high purity. The purity can be quantitatively determined using a calibrated internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is a common mobile phase for aromatic aldehydes.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. Identification of known impurities can be achieved by comparing their retention times with those of reference standards.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.0, consistent with the molecular weight of 142.54 g/mol .

Procurement and Quality Assurance Workflow

The following diagram illustrates a typical workflow for the procurement and quality assurance of a specialty chemical like this compound in a research and development setting.

cluster_procurement Procurement Phase cluster_qa Quality Assurance Phase cluster_testing_details Analytical Testing Details Identify Need Identify Need Supplier Identification Supplier Identification Identify Need->Supplier Identification Request Quotations & Specifications Request Quotations & Specifications Supplier Identification->Request Quotations & Specifications Supplier Evaluation Supplier Evaluation Request Quotations & Specifications->Supplier Evaluation Purchase Order Purchase Order Supplier Evaluation->Purchase Order Receiving & Quarantine Receiving & Quarantine Purchase Order->Receiving & Quarantine Documentation Review Documentation Review Receiving & Quarantine->Documentation Review Analytical Testing Analytical Testing Documentation Review->Analytical Testing Release or Reject Release or Reject Analytical Testing->Release or Reject NMR Spectroscopy NMR Spectroscopy Analytical Testing->NMR Spectroscopy HPLC Analysis HPLC Analysis Analytical Testing->HPLC Analysis Mass Spectrometry Mass Spectrometry Analytical Testing->Mass Spectrometry Released for Use Released for Use Release or Reject->Released for Use Rejected & Returned Rejected & Returned Release or Reject->Rejected & Returned

Procurement and Quality Assurance Workflow

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives are often designed to interact with specific cellular targets. The logical relationship in its utility lies in the synthetic transformations that lead to pharmacologically active compounds.

cluster_reactions Chemical Transformations cluster_derivatives Resulting Derivatives Start This compound Reductive Amination Reductive Amination Start->Reductive Amination Wittig Reaction Wittig Reaction Start->Wittig Reaction Condensation Condensation Start->Condensation Nucleophilic Substitution Nucleophilic Substitution Start->Nucleophilic Substitution Amines Amines Reductive Amination->Amines Alkenes Alkenes Wittig Reaction->Alkenes Schiff Bases / Chalcones Schiff Bases / Chalcones Condensation->Schiff Bases / Chalcones Substituted Pyridazines Substituted Pyridazines Nucleophilic Substitution->Substituted Pyridazines Bioactive Molecules Bioactive Molecules Amines->Bioactive Molecules Alkenes->Bioactive Molecules Schiff Bases / Chalcones->Bioactive Molecules Substituted Pyridazines->Bioactive Molecules

Synthetic Utility of this compound

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its commercial availability, coupled with robust quality control procedures, is essential for its effective use in research and development. This guide provides a foundational framework for sourcing, validating, and utilizing this important chemical intermediate.

References

A Technical Guide to 6-Chloropyridazine-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-chloropyridazine-3-carbaldehyde, a versatile heterocyclic building block, and its derivatives. It covers the synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their role in medicinal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are included to support researchers in their drug discovery and development efforts.

Introduction to this compound

This compound is a key heterocyclic intermediate characterized by a pyridazine ring substituted with a reactive aldehyde group and a chlorine atom. This unique structure makes it a valuable precursor for creating a wide array of complex molecules.[1] The π-deficient pyridazine ring, combined with the reactivity of its functional groups, allows for extensive chemical modification, leading to derivatives with significant biological activities.[2] These derivatives are prominent in medicinal chemistry, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] They also find applications in agrochemicals as herbicides and insecticides.[1][3]

Physicochemical Properties

The core compound, this compound, possesses distinct chemical and physical properties that are foundational to its use in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 303085-53-2 [1][5]
Molecular Formula C₅H₃ClN₂O [1][5]
Molecular Weight 142.54 g/mol [1][5]
Boiling Point 334.6 °C at 760 mmHg [1]
Storage 2-8°C, under inert gas [1]

| Hazards | May be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. |[5] |

Synthesis and Derivatization

The synthesis of this compound derivatives typically begins with a common precursor, 3,6-dichloropyridazine, which can be functionalized to introduce the aldehyde group and subsequently build more complex molecules.

G cluster_0 Synthesis Workflow Start 3,6-Dichloropyridazine Intermediate1 Substitution Reaction (e.g., with 4-hydroxybenzaldehyde) Start->Intermediate1 K₂CO₃, isopropanol CoreAldehyde Intermediate Aldehyde (e.g., 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde) Intermediate1->CoreAldehyde Condensation Claisen-Schmidt Condensation CoreAldehyde->Condensation Acetophenones, KOH, ethanol Derivatives Target Derivatives (e.g., Chalcones, Hybrids) Condensation->Derivatives BioActivity Biological Screening (Anticancer, PARP-1 Inhibition) Derivatives->BioActivity

Caption: General workflow for synthesizing pyridazine derivatives.
Key Derivatization Reactions

The two primary reactive sites on this compound—the aldehyde group and the C6-chloro substituent—allow for a variety of chemical transformations. Nucleophilic substitution at the chlorine position and condensation reactions at the aldehyde group are the most common strategies.

G cluster_1 Derivatization Pathways Core This compound NucSub Nucleophilic Substitution (Amines, Thiols, Alkoxides) Core->NucSub C6 Position Condensation Condensation Reactions (Wittig, Claisen-Schmidt) Core->Condensation C3 Position ReductiveAmination Reductive Amination Core->ReductiveAmination C3 Position Oxidation Oxidation Core->Oxidation C3 Position SubstitutedPyridazine 6-Substituted Pyridazine Derivatives NucSub->SubstitutedPyridazine Chalcones Chalcones & Unsaturated Derivatives Condensation->Chalcones Amines Aminomethyl Derivatives ReductiveAmination->Amines CarboxylicAcid 6-Chloropyridazine-3-carboxylic acid Oxidation->CarboxylicAcid G cluster_2 Postulated Anticancer Mechanism cluster_proteins Apoptotic Proteins Drug Pyridazine Derivative (e.g., Compound 3c, 3e) PARP1 PARP-1 Enzyme Drug->PARP1 Inhibits p53 p53 ↑ Drug->p53 BAX BAX ↑ Drug->BAX BCL2 BCL-2 ↓ Drug->BCL2 DNAdamage DNA Damage (Single-Strand Breaks) PARP1->DNAdamage Repairs Apoptosis Apoptosis DNAdamage->Apoptosis Accumulation leads to p53->Apoptosis BAX->Apoptosis Caspases Caspase 3/6 ↑ Caspases->Apoptosis BCL2->Apoptosis Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the preparation of various heterocyclic compounds utilizing 6-Chloropyridazine-3-carbaldehyde as a versatile starting material. The pyridazine moiety is a significant scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Pyridazinyl-Substituted Chalcones and Pyrimidines

Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, particularly pyrimidines. The following protocols detail the synthesis of a pyridazinyl-substituted chalcone via Claisen-Schmidt condensation, followed by its cyclization to a pyrimidine derivative.

Synthesis of (E)-1-Aryl-3-(6-chloropyridazin-3-yl)prop-2-en-1-one (A Pyridazinyl Chalcone)

This protocol describes a base-catalyzed Claisen-Schmidt condensation between this compound and an acetophenone derivative.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Reactant A (Aldehyde)Reactant B (Ketone)ProductYield (%)
This compoundAcetophenone(E)-3-(6-chloropyridazin-3-yl)-1-phenylprop-2-en-1-one85-95
This compound4-Methoxyacetophenone(E)-3-(6-chloropyridazin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one88-96
This compound4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(6-chloropyridazin-3-yl)prop-2-en-1-one82-93

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Synthesis of 4-Aryl-6-(6-chloropyridazin-3-yl)-2-aminopyrimidine

This protocol outlines the cyclocondensation of the synthesized pyridazinyl chalcone with guanidine hydrochloride to form a 2-aminopyrimidine derivative.[1][2]

Experimental Protocol:

  • To a solution of the pyridazinyl chalcone (1.0 eq.) in ethanol, add guanidine hydrochloride (1.5 eq.) and potassium hydroxide (2.0 eq.).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).

Starting ChalconeProductYield (%)
(E)-3-(6-chloropyridazin-3-yl)-1-phenylprop-2-en-1-one6-(6-chloropyridazin-3-yl)-4-phenylpyrimidin-2-amine70-85
(E)-3-(6-chloropyridazin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one6-(6-chloropyridazin-3-yl)-4-(4-methoxyphenyl)pyrimidin-2-amine72-88
(E)-1-(4-chlorophenyl)-3-(6-chloropyridazin-3-yl)prop-2-en-1-one4-(4-chlorophenyl)-6-(6-chloropyridazin-3-yl)pyrimidin-2-amine68-83

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

G aldehyde 6-Chloropyridazine- 3-carbaldehyde chalcone Pyridazinyl Chalcone aldehyde->chalcone   Claisen-Schmidt   Condensation ketone Substituted Acetophenone ketone->chalcone pyrimidine 2-Aminopyrimidine Derivative chalcone->pyrimidine   Cyclocondensation guanidine Guanidine HCl guanidine->pyrimidine

Caption: Synthetic pathway to pyridazinyl-substituted pyrimidines.

Synthesis of Pyridazinyl-Substituted Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.

Synthesis of 3-(6-Chloropyridazin-3-yl)-5-aryl-1-phenyl-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of a pyrazoline derivative from a pyridazinyl chalcone and phenylhydrazine.

Experimental Protocol:

  • Dissolve the pyridazinyl chalcone (1.0 eq.) in glacial acetic acid.

  • Add phenylhydrazine (1.1 eq.) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline.[3]

Starting ChalconeProductYield (%)
(E)-3-(6-chloropyridazin-3-yl)-1-phenylprop-2-en-1-one3-(6-chloropyridazin-3-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole75-90
(E)-3-(6-chloropyridazin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one3-(6-chloropyridazin-3-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole78-92
(E)-1-(4-chlorophenyl)-3-(6-chloropyridazin-3-yl)prop-2-en-1-one5-(4-chlorophenyl)-3-(6-chloropyridazin-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole72-88

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

G chalcone Pyridazinyl Chalcone pyrazoline Pyridazinyl-Substituted Pyrazoline chalcone->pyrazoline   Cyclization hydrazine Phenylhydrazine hydrazine->pyrazoline

Caption: Synthesis of pyridazinyl-substituted pyrazolines.

Synthesis of Fused Heterocyclic Systems:[4][5][6]Triazolo[4,3-b]pyridazines

Fused heterocyclic systems are of great interest in drug discovery due to their rigid structures and potential for potent biological activity. This section describes the synthesis of[4][5][6]triazolo[4,3-b]pyridazines starting from a hydrazone derivative of this compound.

Synthesis of 6-Chloropyridazin-3-yl Hydrazones

This protocol details the formation of a hydrazone from 6-chloro-3-hydrazinopyridazine and an aromatic aldehyde. It is anticipated that a similar reaction would occur starting with this compound and a substituted hydrazine.

Experimental Protocol:

  • A solution of 6-chloro-3-hydrazinopyridazine (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for 2-4 hours.

  • The reaction is monitored by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazone.[4]

Intramolecular Oxidative Cyclization to form 6-Chloro-3-substituted-[4][5][6]triazolo[4,3-b]pyridazines

This protocol describes the cyclization of the hydrazone intermediate to the fused triazolopyridazine system.[4]

Experimental Protocol:

  • To a solution of the 6-chloropyridazin-3-yl hydrazone (1.0 eq.) in dichloromethane, add iodobenzene diacetate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure[4][5][6]triazolo[4,3-b]pyridazine.

Starting Aldehyde for HydrazoneProductYield (%)
Benzaldehyde6-chloro-3-phenyl-[4][5][6]triazolo[4,3-b]pyridazine80-90
4-Methoxybenzaldehyde6-chloro-3-(4-methoxyphenyl)-[4][5][6]triazolo[4,3-b]pyridazine82-92
4-Chlorobenzaldehyde6-chloro-3-(4-chlorophenyl)-[4][5][6]triazolo[4,3-b]pyridazine78-88

Note: Yields are for the cyclization step and are representative.

G hydrazinopyridazine 6-Chloro-3-hydrazino- pyridazine hydrazone 6-Chloropyridazin-3-yl Hydrazone hydrazinopyridazine->hydrazone aldehyde Aromatic Aldehyde aldehyde->hydrazone cyclization Intramolecular Oxidative Cyclization hydrazone->cyclization triazolopyridazine [1,2,4]Triazolo[4,3-b]- pyridazine Derivative cyclization->triazolopyridazine

Caption: Pathway to[4][5][6]triazolo[4,3-b]pyridazines.

Potential Application in Multicomponent Reactions

This compound is a promising candidate for various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.

Proposed Biginelli-Type Reaction

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones.[7] A plausible application would involve the reaction of this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

General Proposed Protocol:

  • A mixture of this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (or thiourea) (1.5 eq.) in ethanol is prepared.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.

  • The reaction mixture is heated to reflux for 12-24 hours.

  • Upon cooling, the product is expected to precipitate and can be isolated by filtration.

G aldehyde 6-Chloropyridazine- 3-carbaldehyde mcr Biginelli Reaction (Proposed) aldehyde->mcr ketoester Ethyl Acetoacetate ketoester->mcr urea Urea / Thiourea urea->mcr dhpm Pyridazinyl-Substituted Dihydropyrimidinone mcr->dhpm

Caption: Proposed Biginelli reaction workflow.

These protocols and synthetic strategies provide a foundation for the exploration of this compound as a key building block in the synthesis of a diverse range of heterocyclic compounds for potential applications in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Knoevenagel Condensation of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Knoevenagel condensation reaction of 6-chloropyridazine-3-carbaldehyde with various active methylene compounds. This reaction is a valuable tool in synthetic organic chemistry for the formation of a carbon-carbon double bond and is instrumental in the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and development. The products of this reaction, substituted pyridazine derivatives, are scaffolds of interest in medicinal chemistry.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] This reaction is typically catalyzed by a weak base, such as an amine.[1][2] For heteroaromatic aldehydes like this compound, this reaction provides a straightforward route to functionalized pyridazine derivatives, which are important intermediates in the synthesis of pharmaceuticals. The electron-withdrawing nature of the pyridazine ring can influence the reactivity of the aldehyde and the stability of the resulting products.

Reaction Mechanism and Workflow

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the final condensed product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] Active Methylene->Enolate + Base Base B: Protonated Base BH⁺ Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate + [Z-CH⁻-Z'] Intermediate_step3 R-CH(O⁻)-CH(Z)-Z' Enolate_step2 [Z-CH⁻-Z'] Protonated_Intermediate R-CH(OH)-CH(Z)-Z' Intermediate_step3->Protonated_Intermediate + H⁺ Final_Product R-CH=C(Z)-Z' Protonated_Intermediate->Final_Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

The experimental workflow for this synthesis follows a standard procedure for organic reactions, encompassing reaction setup, monitoring, product isolation, and purification.

experimental_workflow reagents 1. Reagent Preparation - this compound - Active Methylene Compound - Catalyst & Solvent setup 2. Reaction Setup - Combine reagents in a flask - Stir at specified temperature reagents->setup monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) setup->monitoring workup 4. Work-up - Quench reaction - Extract product monitoring->workup Upon completion purification 5. Purification - Column Chromatography or - Recrystallization workup->purification analysis 6. Characterization - NMR, IR, Mass Spectrometry purification->analysis

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental Protocols

This section provides a general protocol that can be adapted for various active methylene compounds. Specific conditions may require optimization.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Catalyst (e.g., piperidine, triethylamine, gallium chloride[3])

  • Solvent (e.g., ethanol, acetonitrile, dichloromethane, or solvent-free[3])

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add the active methylene compound (1.0-1.2 eq).

  • Dissolve the reactants in a suitable solvent (e.g., ethanol, 10 mL per mmol of aldehyde).

  • Add the catalyst (e.g., piperidine, 0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the aldehyde spot and the appearance of a new, typically more nonpolar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions that can be employed for the Knoevenagel condensation of this compound. The yields and reaction times are illustrative and may vary based on the specific active methylene compound used and the scale of the reaction.

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1MalononitrilePiperidineEthanol252-4>90
2Ethyl CyanoacetateTriethylamineAcetonitrile806-880-90
3Diethyl MalonatePiperidineToluene110 (reflux)12-1670-80
4MalononitrileGallium Chloride[3]Solvent-free250.5-1>95

Safety Precautions

  • Handle this compound and active methylene compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine and triethylamine are corrosive and have strong odors; handle with care.

  • Ensure all glassware is properly clamped and secured.

These protocols and application notes provide a comprehensive guide for performing the Knoevenagel condensation with this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.

References

Application Notes and Protocols for the Wittig Reaction of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1][2] This reaction employs a phosphorus ylide, commonly known as a Wittig reagent, to convert the carbonyl group into an alkene.[3] The versatility and reliability of the Wittig reaction have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4]

This document provides detailed application notes and experimental protocols for the Wittig reaction specifically involving 6-Chloropyridazine-3-carbaldehyde. The pyridazine core is a significant heterocyclic motif found in many biologically active compounds, and the ability to introduce a vinyl group onto this scaffold via the Wittig reaction opens avenues for the synthesis of novel derivatives for drug discovery and development. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide used.[2][5] Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.[5][6]

Reaction Scheme

The general scheme for the Wittig reaction of this compound is depicted below:

This compound + Phosphorus Ylide -> 3-Alkenyl-6-chloropyridazine + Triphenylphosphine oxide

Data Presentation

The following tables summarize representative quantitative data for Wittig reactions involving substrates analogous to this compound, providing expected yields and reaction parameters.

Table 1: Wittig Reaction with Stabilized Ylides

EntryAldehydeYlideBaseSolventTime (h)Temp (°C)Yield (%)E/Z Ratio
14-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-Dichloromethane2RT~85-95>95:5
2Pyridine-2-carbaldehyde(Methoxycarbonylmethylene)triphenylphosphoraneNaHTHF12RT~80-90>90:10
3This compound (Predicted)(Carbethoxymethylene)triphenylphosphorane-Toluene4-8Reflux75-90>95:5

Table 2: Wittig Reaction with Non-Stabilized Ylides

EntryAldehydeYlideBaseSolventTime (h)Temp (°C)Yield (%)Z/E Ratio
1BenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF20 to RT~70-85>95:5
23-PyridinecarboxaldehydeEthyltriphenylphosphonium iodideKHMDSTHF3-78 to RT~65-80>90:10
3This compound (Predicted)Methyltriphenylphosphonium bromiden-BuLiTHF2-40 to RT60-75>90:10

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Anhydrous solvents and inert atmosphere conditions are crucial for reactions involving non-stabilized ylides.

Protocol 1: Synthesis of (E)-3-(2-Carbethoxyvinyl)-6-chloropyridazine using a Stabilized Ylide

This protocol is designed for the synthesis of the (E)-alkene using a commercially available stabilized ylide.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (10-15 mL per mmol of aldehyde).

  • Addition of Ylide: To the stirred solution, add (Carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting aldehyde spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue contains the desired product and triphenylphosphine oxide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1] A gradient elution with hexanes and ethyl acetate is typically effective.

    • Alternatively, the triphenylphosphine oxide can sometimes be precipitated by triturating the crude residue with a non-polar solvent like diethyl ether or hexanes, after which the product can be collected from the filtrate.[1]

Protocol 2: Synthesis of (Z)-3-Vinyl-6-chloropyridazine using a Non-Stabilized Ylide

This protocol describes the in-situ generation of a non-stabilized ylide for the synthesis of the (Z)-alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition:

    • Cool the ylide solution back to 0 °C.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for the consumption of the aldehyde by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to isolate the desired (Z)-alkene.

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the Wittig reaction.

Wittig_Reaction_Workflow start Start reagents Combine Aldehyde & Ylide/Precursor start->reagents reaction Reaction (Stirring, Heating) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for the Wittig olefination reaction.

References

Application Notes and Protocols for Suzuki Coupling of 6-Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-arylpyridazine derivatives from their 6-chloro counterparts. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science, enabling the introduction of a wide array of aryl and heteroaryl moieties onto the pyridazine scaffold. The protocols and data presented herein are designed to facilitate the efficient synthesis and exploration of novel chemical entities.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid) with an organic halide. For heteroaromatic compounds like pyridazines, this reaction is particularly valuable for creating diverse libraries of compounds for biological screening. 6-Chloropyridazines are attractive starting materials due to their commercial availability and the reactivity of the C-Cl bond, which can be modulated with appropriate catalyst systems. However, the presence of two nitrogen atoms in the pyridazine ring can sometimes lead to catalyst inhibition, necessitating carefully optimized reaction conditions.

These notes detail various protocols, including both conventional heating and microwave-assisted methods, and provide quantitative data to guide the selection of optimal conditions for the Suzuki coupling of a range of 6-chloropyridazine derivatives.

Data Presentation: Comparative Reaction Conditions and Yields

The successful Suzuki coupling of 6-chloropyridazine derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative conditions and yields for the coupling of various 6-chloropyridazines with different arylboronic acids.

Table 1: Microwave-Assisted Suzuki Coupling of 6-Chloro-5-(dialkylamino)pyridazin-3-ones with Arylboronic Acids [1][2]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd-SPhosKF1,4-Dioxane135-1403085
24-Methylphenylboronic acidPd-SPhosKF1,4-Dioxane135-1403082
34-Methoxyphenylboronic acidPd-SPhosKF1,4-Dioxane135-1403088
44-Fluorophenylboronic acidCombiPhos Pd6Cs₂CO₃1,4-Dioxane1353075
53-Thienylboronic acidPd-SPhosKF1,4-Dioxane135-1403078

Table 2: Suzuki Coupling of 3-Substituted-6-halopyridazines with Arylboronic Acids (Conventional Heating) [3]

EntryPyridazine DerivativeArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
13-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O804828
23-Bromo-6-(thiophen-2-yl)pyridazine5-Formylfuran-2-boronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O804814
33-Bromo-6-(thiophen-2-yl)pyridazine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O804825
43-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux-Good

Note: While entries 1-3 utilize a bromo-derivative, the conditions are a relevant starting point for the corresponding chloro-derivative, which may require more forcing conditions.

Experimental Protocols

Below are detailed methodologies for key Suzuki coupling experiments.

Protocol 1: Microwave-Assisted Suzuki Coupling of a 6-Chloropyridazinone Derivative [1][2]

This protocol describes a general procedure for the rapid, microwave-assisted synthesis of 6-aryl-5-(dialkylamino)pyridazin-3-ones.

Materials:

  • 6-Chloro-5-(dialkylamino)pyridazin-3-one derivative (1.0 equiv)

  • Arylboronic acid (1.5 - 3.0 equiv)

  • Palladium catalyst (e.g., Pd-SPhos complex, 3-5 mol%)

  • Base (e.g., KF or Cs₂CO₃, 3-4 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 6-chloropyridazinone derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add anhydrous 1,4-dioxane to the vial (concentration typically 0.1-0.5 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 135-140 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazinone derivative.

Protocol 2: General Procedure for Suzuki Coupling of a 6-Halopyridazine Derivative with Conventional Heating [3]

This protocol is adapted from the synthesis of 3,6-disubstituted pyridazines and can be used as a starting point for various 6-chloropyridazine derivatives.

Materials:

  • 6-Chloropyridazine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the 6-chloropyridazine derivative and the arylboronic acid.

  • Add a solvent mixture of DME, ethanol, and 2 M aqueous Na₂CO₃ solution (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C (or reflux) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate) multiple times.

  • Combine the organic layers, wash with a saturated solution of NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure 6-arylpyridazine product.

Visualizations

General Workflow for Suzuki Coupling of 6-Chloropyridazine Derivatives

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Chloropyridazine - Arylboronic Acid - Base B Add Catalyst & Ligand (e.g., Pd(OAc)₂ / SPhos) C Add Degassed Solvent (e.g., Dioxane/H₂O) D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up (Extraction) E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure 6-Arylpyridazine H->I

Caption: General experimental workflow for the Suzuki coupling of 6-chloropyridazines.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r_pd_x R-Pd(II)Ln-X oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r1 R-Pd(II)Ln-R¹ transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 reactants1 R-X (6-Chloropyridazine) reactants1->oxidative_addition reactants2 R¹-B(OH)₂ (Arylboronic Acid) + Base reactants2->transmetalation product R-R¹ (6-Arylpyridazine) product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents Utilizing a 6-Chloropyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel anticancer agents derived from a 6-chloropyridazine scaffold. The described compounds have demonstrated potent activity as inducers of apoptosis and inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for further development in oncology.

The core structure is based on a 4-((6-chloropyridazin-3-yl)oxy)phenyl moiety, which is synthesized from 3,6-dichloropyridazine. This key intermediate undergoes further reactions to yield the final active compounds.

Data Presentation: Anticancer Activity

The synthesized chloropyridazine hybrids were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for the most sensitive cell lines.

CompoundTarget/ClassFaDu (Head and Neck)HNO97 (Head and Neck)MDA-MB-468 (Breast)
3c Chalcone Hybrid2.08 µM1.83 µM2.11 µM
3e Chalcone Hybrid2.31 µM1.95 µM2.35 µM
4b Benzyloxyphenyl-ethanone Hybrid4.61 µM3.89 µM4.72 µM

Experimental Protocols

The following protocols are adapted from the synthesis of novel 4-chloropyridazinoxyphenyl conjugates, which have shown significant anticancer properties[1].

Protocol 1: Synthesis of Intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (I-1)

This protocol describes the synthesis of the key aldehyde intermediate.

Materials:

  • 3,6-dichloropyridazine

  • 4-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Isopropanol

Procedure:

  • To a solution of 4-hydroxybenzaldehyde in isopropanol, add 3,6-dichloropyridazine and anhydrous potassium carbonate.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to afford the intermediate I-1 .

Protocol 2: Synthesis of 4-chloropyridazinoxyphenyl-aromatic ketone hybrids (Chalcone-like derivatives, e.g., 3c, 3e)

This protocol details the Claisen-Schmidt condensation to form the final chalcone-like compounds.

Materials:

  • Intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (I-1 )

  • Substituted acetophenone derivative (e.g., 1-(4-fluorophenyl)ethan-1-one for 3c )

  • Potassium hydroxide (KOH)

  • Absolute ethanol

Procedure:

  • Dissolve the intermediate I-1 and the appropriate substituted acetophenone in absolute ethanol.

  • Add a 10% solution of potassium hydroxide in ethanol dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the mixture with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anticancer agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3,6-dichloropyridazine + 4-hydroxybenzaldehyde B Intermediate Aldehyde (I-1) A->B K2CO3, Isopropanol, Reflux D Final Chloropyridazine Hybrid B->D KOH, Ethanol, RT C Substituted Acetophenone C->D E In vitro Anticancer Screening (Multiple Cell Lines) D->E Testing F IC50 Determination E->F G Mechanism of Action Studies (Apoptosis, PARP-1 Inhibition) F->G H Lead Compound Identification G->H

Caption: Synthetic and evaluation workflow.

Signaling Pathway: Apoptosis Induction

The synthesized chloropyridazine hybrids have been shown to induce apoptosis. The diagram below outlines the key proteins involved in the intrinsic and extrinsic apoptotic pathways that are often targeted by anticancer agents. The regulation of apoptosis involves a balance between pro-apoptotic proteins (like BAX, p53, Caspase 3, and Caspase 6) and anti-apoptotic proteins (like BCL-2)[1].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFa External Factors (e.g., TNF-α) Caspase3_6 Caspase 3 & 6 TNFa->Caspase3_6 DNA_damage DNA Damage p53 p53 DNA_damage->p53 BAX BAX p53->BAX BAX->Caspase3_6 BCL2 BCL-2 BCL2->Caspase3_6 Inhibits Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: Key proteins in apoptosis pathways.

References

Application of 6-Chloropyridazine-3-carbaldehyde in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive aldehyde group and a chlorine atom on the pyridazine ring, allows for diverse functionalization and the synthesis of a wide array of derivatives.[1] The pyridazine core itself is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this compound to guide researchers in its effective utilization for the development of novel therapeutic agents.

Data Presentation: Biological Activities of 6-Chloropyridazine Derivatives

The following table summarizes the quantitative biological activity data for a selection of compounds derived from 6-chloropyridazine and related scaffolds, highlighting their potential in various therapeutic areas.

Compound ClassTarget/ActivityModelIC50/MICReference
Pyridopyridazinone Derivative (8a)PARP-1 InhibitionEnzyme Assay36 nM[4]
Pyrrolo[1,2-b]pyridazine Derivative (15b)PARP-1 InhibitionEnzyme Assay-[3]
AntiproliferativeV-C8 (BRCA2-deficient) Cells340 nM[3]
AntiproliferativeMDA-MB-468 (BRCA1-deficient) Cells106 nM[3]
Phosphoryl-substituted Steroidal Pyridazine (34)AntiproliferativeMCF-7 (Breast Cancer) Cells5.9 µM[5]
Tetralin-6-yl-chalcone (3a)AntiproliferativeHela (Cervical Cancer) Cells3.5 µg/mL[6]
AntiproliferativeMCF-7 (Breast Cancer) Cells4.5 µg/mL[6]
Pyridazinone Derivative (3)AntibacterialS. aureus (MRSA)4.52 µM[7]
Pyridazinone Derivative (13)AntibacterialA. baumannii3.74 µM[7]
AntibacterialP. aeruginosa7.48 µM[7]
Pyridazine Derivative (IIIa)AntibacterialS. pyogenes & E. coli-[8]
Pyridazine-3(2H)-thione DerivativesAntimicrobialGram-positive & Gram-negative bacteria, Fungi-[9]

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis of precursors and derivatives of this compound are provided below.

Protocol 1: Synthesis of 3,6-Dichloropyridazine (A Precursor)

This protocol describes the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol.

Materials:

  • pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours.[10]

  • After cooling, concentrate the reaction mixture under high vacuum to remove excess POCl₃.[10]

  • Dilute the resulting thick mass with ethyl acetate.

  • Slowly and carefully quench the mixture by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.[10]

Protocol 2: Synthesis of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde

This protocol details the nucleophilic substitution reaction to form a key intermediate.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Isopropanol

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, combine 3,6-dichloropyridazine (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in isopropanol.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with isopropanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Protocol 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone derivatives from 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde and a substituted acetophenone.

Materials:

  • 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol in a round bottom flask.

  • Add a 10% solution of potassium hydroxide in ethanol to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the formation of a precipitate, which indicates product formation.

  • Upon completion of the reaction (monitored by TLC), filter the precipitate.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain the desired chalcone derivative.

Protocol 4: Suzuki Cross-Coupling of 6-Chloropyridazine Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring.

Materials:

  • 6-Chloro-substituted pyridazine (e.g., 3-amino-6-chloropyridazine) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., 2M Na₂CO₃ solution) (2.0 eq)

  • Solvent system (e.g., DME/EtOH/H₂O)

  • Schlenk flask or microwave vial

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add the 6-chloro-substituted pyridazine, arylboronic acid, palladium catalyst, and base.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Add the degassed solvent system to the flask.[12]

  • Heat the reaction mixture to 80-100°C with vigorous stirring.[11][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-substituted pyridazine derivative.[11]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects through various mechanisms, most notably through the inhibition of PARP-1 and the induction of apoptosis in cancer cells.

PARP-1 Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Its inhibition by certain pyridazine derivatives leads to the accumulation of DNA single-strand breaks, which are converted to more lethal double-strand breaks during replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.

PARP1_Inhibition cluster_0 DNA Damage Response cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER facilitates Pyridazine_Inhibitor Pyridazine Derivative (e.g., Pyridopyridazinone) Pyridazine_Inhibitor->PARP1 inhibits DSB Double-Strand Break BRCA_Deficient BRCA-Deficient Cancer Cell DSB->BRCA_Deficient leads to Apoptosis Apoptosis BRCA_Deficient->Apoptosis synthetic lethality

Caption: PARP-1 inhibition by pyridazine derivatives leading to synthetic lethality in BRCA-deficient cancer cells.

Apoptosis Induction Pathway

Many chalcone derivatives synthesized from this compound precursors induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone Pyridazine-Chalcone Derivative Death_Receptor Death Receptors (e.g., DR4, DR5) Chalcone->Death_Receptor upregulates ROS ROS Generation Chalcone->ROS Bcl2 Bcl-2 (anti-apoptotic) Chalcone->Bcl2 downregulates Bax Bax (pro-apoptotic) Chalcone->Bax upregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by pyridazine-chalcone derivatives via intrinsic and extrinsic pathways.

Synthetic Workflow

The following diagram illustrates a common synthetic workflow for the preparation of biologically active chalcone derivatives starting from 3,6-dichloropyridazine.

Synthetic_Workflow Start 3,6-Dichloropyridazine Intermediate1 6-Chloropyridazine- 3-carbaldehyde Start->Intermediate1 Formylation Intermediate2 4-((6-Chloropyridazin-3-yl)oxy) benzaldehyde Start->Intermediate2 Nucleophilic Substitution (with 4-hydroxy- benzaldehyde) Final_Product Pyridazine-Chalcone Derivatives Intermediate2->Final_Product Claisen-Schmidt Condensation (with acetophenone)

Caption: A general synthetic workflow for the preparation of pyridazine-chalcone derivatives.

References

Application Notes and Protocols: 6-Chloropyridazine-3-carbaldehyde as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-chloropyridazine-3-carbaldehyde as a versatile precursor in the synthesis of novel agrochemicals. The pyridazine core is a well-established pharmacophore in crop protection, with commercial products spanning herbicides, fungicides, and insecticides.[1][2][3] The presence of a reactive aldehyde group and a displaceable chlorine atom on the pyridazine ring makes this compound an attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in agrochemical discovery.

Introduction to Pyridazine-Based Agrochemicals

The pyridazine heterocycle is a key structural motif in a variety of biologically active compounds. In agriculture, pyridazine derivatives have been successfully commercialized to control a wide range of pests and weeds. Notable examples include the herbicide Pyridafol and the insecticide/acaricide Pyridaben.[2][4][5] The mode of action of these compounds varies depending on the overall molecular structure, but often involves the inhibition of essential biological processes in the target organisms.

Role of this compound in Agrochemical Synthesis

This compound is a valuable building block for the synthesis of agrochemical candidates due to its dual reactivity. The aldehyde functionality allows for a variety of chemical transformations to introduce diverse substituents, while the chlorine atom can be displaced by various nucleophiles to further modify the pyridazine core.

Key reactions involving the aldehyde group include:

  • Wittig Reaction: For the formation of vinyl-substituted pyridazines.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Reductive Amination: To introduce substituted amino-methyl groups.

  • Oxidation and Reduction: To yield the corresponding carboxylic acid or alcohol, respectively.

These reactions enable the synthesis of a wide array of derivatives with potentially enhanced biological activity and optimized physicochemical properties for agricultural applications.

Illustrative Synthesis of a Potential Fungicidal Agent

This section provides a detailed protocol for a representative synthesis of a vinyl ether derivative of 6-chloropyridazine, a structural motif found in some fungicidal compounds. This example illustrates a plausible synthetic route and is intended for research and development purposes.

Synthesis of (E)-3-(2-methoxyvinyl)-6-chloropyridazine

This protocol describes the synthesis of a potential fungicidal candidate via the Wittig reaction of this compound with a phosphorus ylide.

Experimental Protocol:

Materials:

  • This compound

  • (Methoxymethyl)triphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (E)-3-(2-methoxyvinyl)-6-chloropyridazine.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
(E)-3-(2-methoxyvinyl)-6-chloropyridazineC7H7ClN2O170.6075>95

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 8.8 Hz, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 12.8 Hz, 1H), 6.10 (d, J = 12.8 Hz, 1H), 3.80 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.2, 150.1, 145.3, 128.5, 125.0, 108.2, 56.5.

  • MS (ESI): m/z 171.0 [M+H]⁺.

Diagrams and Visualizations

Synthetic Workflow

synthetic_workflow precursor This compound product (E)-3-(2-methoxyvinyl)-6-chloropyridazine precursor->product Wittig Reaction reagent (Methoxymethyl)triphenylphosphonium chloride + NaH in THF intermediate Phosphonium Ylide reagent->intermediate Ylide Formation intermediate->product workup Quenching, Extraction, Purification product->workup analysis Spectroscopic Analysis (NMR, MS) workup->analysis

Caption: Synthetic workflow for the preparation of a vinyl-pyridazine derivative.

Plausible Biological Signaling Pathway Inhibition

Many fungicides act by inhibiting mitochondrial respiration. The following diagram illustrates a simplified representation of the electron transport chain, a common target for agrochemical fungicides.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I coq Coenzyme Q complex_i->coq complex_ii Complex II complex_ii->coq complex_iii Complex III coq->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient inhibitor Potential Pyridazine-based Fungicide inhibitor->complex_iii Inhibition

Caption: Inhibition of Complex III in the mitochondrial electron transport chain.

Conclusion

This compound serves as a highly valuable and reactive precursor for the synthesis of a diverse range of potential agrochemicals. Its utility in established synthetic transformations, such as the Wittig reaction and Knoevenagel condensation, allows for the systematic exploration of structure-activity relationships, facilitating the discovery and optimization of novel active ingredients for crop protection. The illustrative synthetic protocol provided herein demonstrates a practical approach to leveraging this precursor for the generation of new fungicidal candidates. Further research into the derivatization of this compound is warranted to fully exploit its potential in the development of next-generation agrochemicals.

References

Application Notes and Protocols for Multicomponent Reactions Involving 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its aldehyde functionality and the presence of a reactive chlorine atom on the pyridazine ring make it an ideal candidate for various multicomponent reactions (MCRs). MCRs are powerful one-pot synthetic strategies that enable the rapid construction of complex molecular architectures from three or more simple starting materials, offering high atom economy and operational simplicity. This document provides an overview of the potential applications of this compound in key MCRs, namely the Ugi, Passerini, and Gewald reactions, and offers generalized protocols based on established methodologies for these reaction types. While specific literature examples of this compound in these MCRs are not prevalent, its reactivity profile suggests its suitability as a key component.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products often exhibit peptide-like structures and are of significant interest in drug discovery.

Potential Application in Drug Discovery

The incorporation of the 6-chloropyridazine moiety via an Ugi reaction can lead to novel scaffolds with potential biological activities. The pyridazine ring is a known pharmacophore in various therapeutic areas, and the chlorine atom provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Generalized Experimental Protocol for Ugi Reaction

Scheme 1: General Ugi Reaction with this compound

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1 6-Chloropyridazine- 3-carbaldehyde P α-Acylamino Amide Derivative R1->P R2 Amine (R1-NH2) R2->P R3 Carboxylic Acid (R2-COOH) R3->P R4 Isocyanide (R3-NC) R4->P

Caption: Generalized Ugi four-component reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and stir for 10-15 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid to the reaction mixture and continue stirring for another 10-15 minutes.

  • Add the isocyanide to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Table 1: Hypothetical Ugi Reaction Components and Expected Products

AldehydeAmineCarboxylic AcidIsocyanideExpected Product Class
This compoundAnilineAcetic Acidtert-Butyl isocyanideN-tert-Butyl-2-(acetyl(phenyl)amino)-2-(6-chloropyridazin-3-yl)acetamide
This compoundBenzylamineBenzoic AcidCyclohexyl isocyanideN-Cyclohexyl-2-(benzyl(benzoyl)amino)-2-(6-chloropyridazin-3-yl)acetamide
This compoundMethylaminePropionic AcidEthyl isocyanoacetateEthyl 2-(N-(1-(6-chloropyridazin-3-yl)-2-(methylamino)-2-oxoethyl)propionamido)acetate

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[1][2] This reaction is highly atom-economical and can be performed under mild conditions.

Potential Application in Medicinal Chemistry

The α-acyloxy carboxamide products derived from the Passerini reaction with this compound can serve as valuable intermediates in medicinal chemistry. The ester and amide functionalities can be further modified, and the pyridazine core can interact with biological targets.

Generalized Experimental Protocol for Passerini Reaction

Scheme 2: General Passerini Reaction with this compound

Passerini_Reaction cluster_reactants Reactants cluster_product Product R1 6-Chloropyridazine- 3-carbaldehyde P α-Acyloxy Carboxamide R1->P R2 Carboxylic Acid (R1-COOH) R2->P R3 Isocyanide (R2-NC) R3->P

Caption: Generalized Passerini three-component reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 - 1.5 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve this compound and the carboxylic acid in the aprotic solvent.

  • Add the isocyanide to the solution.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 2: Hypothetical Passerini Reaction Components and Expected Products

AldehydeCarboxylic AcidIsocyanideExpected Product Class
This compoundAcetic Acidtert-Butyl isocyanide1-(tert-Butylcarbamoyl)-1-(6-chloropyridazin-3-yl)methyl acetate
This compoundBenzoic AcidCyclohexyl isocyanide1-(Cyclohexylcarbamoyl)-1-(6-chloropyridazin-3-yl)methyl benzoate
This compoundPropionic AcidBenzyl isocyanide1-(Benzylcarbamoyl)-1-(6-chloropyridazin-3-yl)methyl propanoate

Gewald Three-Component Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.

Potential Application in Synthesis of Fused Heterocycles

Utilizing this compound in a Gewald reaction would lead to the formation of 2-amino-3-substituted-thiophenes bearing a 6-chloropyridazin-3-yl group. These products are valuable precursors for the synthesis of thieno[2,3-d]pyridazines and other fused heterocyclic systems with potential applications in materials science and as bioactive molecules.

Generalized Experimental Protocol for Gewald Reaction

Scheme 3: General Gewald Reaction with this compound

Gewald_Reaction cluster_reactants Reactants cluster_product Product R1 6-Chloropyridazine- 3-carbaldehyde P 2-Aminothiophene Derivative R1->P R2 Active Methylene Compound (e.g., R-CH2-CN) R2->P R3 Elemental Sulfur (S8) R3->P R4 Base (e.g., Morpholine) R4->P

Caption: Generalized Gewald three-component reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine, piperidine) (catalytic to 1.5 eq)

  • Solvent (e.g., Ethanol, Methanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound, the active methylene compound, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and collect the resulting solid.

  • Wash the solid with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-aminothiophene derivative.

Table 3: Hypothetical Gewald Reaction Components and Expected Products

AldehydeActive Methylene CompoundBaseExpected Product Class
This compoundMalononitrileMorpholine2-Amino-4-(6-chloropyridazin-3-yl)thiophene-3-carbonitrile
This compoundEthyl cyanoacetateTriethylamineEthyl 2-amino-4-(6-chloropyridazin-3-yl)thiophene-3-carboxylate
This compoundCyanoacetamidePiperidine2-Amino-4-(6-chloropyridazin-3-yl)thiophene-3-carboxamide

Conclusion

This compound represents a highly promising, yet underexplored, substrate for multicomponent reactions. The generalized protocols provided herein for the Ugi, Passerini, and Gewald reactions offer a foundational framework for researchers to explore the synthesis of novel pyridazine-containing compounds. The resulting products, rich in functional groups and possessing a privileged heterocyclic core, are poised for applications in drug discovery, medicinal chemistry, and materials science. Further investigation into the optimization of these reactions and the evaluation of the biological activities of the synthesized compounds is strongly encouraged.

References

Application Notes and Protocols for the Derivatization of 6-Chloropyridazine-3-carbaldehyde in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-chloropyridazine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for the synthesis of various derivatives and summarizes their biological activities, offering a valuable resource for drug discovery and development programs.

Introduction

The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the electron-withdrawing pyridazine ring and the reactive chlorine and aldehyde functionalities make this compound an attractive starting material for the generation of diverse chemical libraries for biological screening. Derivatization of this scaffold allows for the systematic exploration of the structure-activity relationships (SAR) and the optimization of lead compounds.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of pyridazine compounds.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridazinone Derivative 1HL-60 (Leukemia)< 2[1]
Pyridazinone Derivative 1SR (Leukemia)< 2[1]
Pyridazinone Derivative 1NCI-H522 (Non-Small-Cell Lung)< 2[1]
Pyridazinone Derivative 1BT-549 (Breast)< 2[1]
Pyridazinone-Diarylurea 1Staphylococcus aureus (MRSA)16 µg/mL[2]
Pyridazinone-Diarylurea 2Candida albicans16 µg/mL[2]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDTargetIC50 (nM)Reference
Pyrazole-Pyridazine 1COX-215.50
Pyrazole-Pyridazine 2COX-217.50
Pyrazole-Pyridazine 3COX-217.10
Pyrazole-Pyridazine 4COX-216.90
Pyrazole-Pyridazine 5COX-217.70
Celecoxib (Reference)COX-217.79

IC50: Half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of Pyridazine Derivatives

Compound IDMicroorganismMIC (µM)Reference
Pyridazinone Acid 1A. baumannii3.74[1]
Pyridazinone Acid 1P. aeruginosa7.48[1]
Pyridazinone Derivative 2S. aureus (MRSA)4.52[1]
Pyridazinone Derivative 3E. coli7.8[1]
Pyridazinone Derivative 3S. aureus (MRSA)7.8[1]
Pyridazinone Derivative 3S. typhimurium7.8[1]
Pyridazinone Derivative 3A. baumannii7.8[1]
Schiff Base 1C. albicans0.037[3]
Schiff Base 2C. albicans0.048[3]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below. These protocols are based on established synthetic transformations and can be adapted for the synthesis of a wide range of analogues.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction of this compound with a primary amine to form a Schiff base (imine).

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the substituted primary amine (1.05 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation

This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Piperidine or another basic catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure α,β-unsaturated derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product by spectroscopic methods.

Protocol 3: Synthesis of Alkenyl Derivatives via Wittig Reaction

This protocol describes the Wittig reaction of this compound with a phosphonium ylide to generate an alkene.

Materials:

  • This compound

  • Triphenylphosphine

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Schlenk line or inert atmosphere setup

  • Syringes

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: Part A: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq) in anhydrous THF.

  • Add the alkyl halide (1.1 eq) to the solution and stir the mixture at room temperature overnight to form the phosphonium salt.

  • Collect the precipitated phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

  • In a separate flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.05 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

Part B: Wittig Reaction

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkenyl derivative.

  • Characterize the final product by spectroscopic methods.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological screening of this compound derivatives.

experimental_workflow start 6-Chloropyridazine- 3-carbaldehyde derivatization Derivatization Reactions (Schiff Base, Knoevenagel, Wittig, etc.) start->derivatization library Library of Novel Pyridazine Derivatives derivatization->library screening Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: General workflow for the derivatization and biological screening of this compound.

apoptosis_pathway compound Pyridazine Derivative p53 p53 (Tumor Suppressor) compound->p53 activates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) p53->bax upregulates p53->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion inhibits release cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by pyridazine derivatives.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 nfkb_in IκB-NF-κB (Inactive Complex) tlr4->nfkb_in activates IKK nfkb_ac NF-κB (Active) nfkb_in->nfkb_ac IκB degradation nucleus Nucleus nfkb_ac->nucleus translocation cox2_gene COX-2 Gene Transcription nfkb_ac->cox2_gene induces nucleus->cox2_gene contains cox2_protein COX-2 Enzyme cox2_gene->cox2_protein translation prostaglandins Prostaglandins (Inflammation) cox2_protein->prostaglandins compound Pyridazine Derivative compound->nfkb_ac inhibits translocation compound->cox2_protein inhibits p38_mapk_pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates apoptosis Apoptosis p38->apoptosis inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) transcription_factors->inflammation compound Pyridazine Derivative compound->p38 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloropyridazine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials from the synthesis, such as 3,6-dichloropyridazine, and byproducts from oxidation or other side reactions involving the aldehyde group.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the crude mixture with the collected fractions against a pure standard, you can assess the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent may not be suitable for your compound at the concentration you are using.

  • Solution:

    • Increase the volume of the solvent gradually until the compound dissolves.

    • If a large volume of solvent is required, consider a different solvent or a solvent mixture. Good starting solvents for pyridazine derivatives include ethanol, methanol, or mixtures like ethanol/water.[1]

Issue 2: The compound "oils out" instead of crystallizing upon cooling.

  • Cause: The boiling point of the solvent is too high, or the solution is supersaturated with impurities that inhibit crystallization.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.[1]

    • If the problem persists, purify by column chromatography first to remove the problematic impurities.

Issue 3: Low recovery of the purified compound.

  • Cause: Too much solvent was used, the cooling process was too rapid, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • To recover more product, you can partially evaporate the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

Column Chromatography

Issue 1: Poor separation of the compound from impurities.

  • Cause: The eluent system is not optimal for separating the components of the mixture.

  • Solution:

    • Optimize the solvent system using TLC. A good starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • A common eluent system to start with is a gradient of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate).

    • If the compound streaks on the TLC plate, consider adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).

Issue 2: The compound streaks or shows significant tailing on the column.

  • Cause: The compound may be interacting too strongly with the stationary phase (silica gel), which can be common for polar compounds like pyridazines.[1]

  • Solution:

    • Add a small percentage (0.1-1%) of triethylamine to the eluent system to neutralize acidic sites on the silica gel and reduce tailing of basic compounds.[1]

    • Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a stronger solvent before loading it onto the column.

Issue 3: The compound does not elute from the column.

  • Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific crude product.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, you can further cool the flask in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Silica Gel Column Chromatography Protocol

This protocol provides a starting point for purification. The eluent system should be optimized based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Notes
RecrystallizationEthanol, Isopropanol, or TolueneThe ideal solvent should be determined empirically.
Column ChromatographyHexane/Ethyl Acetate (gradient)A typical gradient could be from 5% to 50% ethyl acetate.[2]
Column ChromatographyDichloromethane/Methanol (gradient)For more polar impurities, a gradient of 1-5% methanol in dichloromethane can be effective.

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₃ClN₂O[3][4][5]
Molecular Weight142.54 g/mol [3][4][5]
AppearanceWhite to yellow crystalline powder-
Melting Point-Data not available in search results.
Boiling Point334.6 °C at 760 mmHg[5]
CAS Number303085-53-2[3][4]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC_GC HPLC/GC Analysis TLC->HPLC_GC For quantitative analysis Pure_Product Pure Product TLC->Pure_Product If pure HPLC_GC->Pure_Product Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low Crystal Yield Cause1 Too Much Solvent Issue->Cause1 Cause2 Cooling Too Rapid Issue->Cause2 Cause3 High Solubility in Cold Solvent Issue->Cause3 Solution1 Use Minimum Hot Solvent Cause1->Solution1 Solution2 Slow Cooling Cause2->Solution2 Solution3 Evaporate Some Solvent Cause3->Solution3

Caption: Troubleshooting low yield in recrystallization.

References

Optimizing reaction conditions for 6-Chloropyridazine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of 6-Chloropyridazine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and direct precursor is (6-chloropyridazin-3-yl)methanol, which can be oxidized to the target aldehyde. An alternative route involves the use of 6-chloropyridazine-3-carboxylic acid or its derivatives (like the corresponding acid chloride or ester), which can be reduced to the aldehyde.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and helps prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q3: What are the recommended purification methods for this compound?

A3: The most common purification technique is silica gel column chromatography. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q4: Is this compound stable?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air for prolonged periods. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation.

Synthetic Pathways and Optimization

The synthesis of this compound can be approached via several routes. The two most viable and commonly employed strategies are the oxidation of the corresponding primary alcohol and the partial reduction of a carboxylic acid derivative.

Experimental Workflow and Logic

Choosing the optimal synthetic route depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting a synthetic pathway.

Synthetic_Route_Selection start Start: Synthesize This compound check_alcohol Is (6-chloropyridazin-3-yl)methanol available? start->check_alcohol oxidation_route Route A: Oxidation of Alcohol check_alcohol->oxidation_route Yes check_acid Is 6-chloropyridazine-3-carboxylic acid or its ester available? check_alcohol->check_acid No end_product This compound oxidation_route->end_product reduction_route Route B: Reduction of Carboxylic Acid Derivative check_acid->reduction_route Yes synthesize_precursor Synthesize Precursor (e.g., from 3,6-dichloropyridazine) check_acid->synthesize_precursor No reduction_route->end_product synthesize_precursor->check_alcohol

Caption: Workflow for selecting a synthetic route.

Route A: Oxidation of (6-chloropyridazin-3-yl)methanol

This is often the most direct route. The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Oxidation_Pathway start_material (6-chloropyridazin-3-yl)methanol product This compound start_material->product Oxidation reagent Mild Oxidizing Agent (e.g., DMP, MnO2, Swern) reagent->product

Caption: General pathway for the oxidation of the alcohol.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
  • Preparation: To a solution of (6-chloropyridazin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (N2 or Ar), add Dess-Martin Periodinane (1.2-1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until the organic layer is clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Oxidation Route
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Presence of water in the reaction.1. Use a fresh batch of the oxidizing agent. DMP is moisture-sensitive. 2. Increase the equivalents of the oxidant to 1.5 eq. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Over-oxidation to Carboxylic Acid 1. Oxidizing agent is too strong. 2. Prolonged reaction time or elevated temperature.1. Switch to a milder oxidant like DMP or MnO2. 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid heating the reaction.
Formation of Side Products 1. Reaction temperature too high (especially for Swern oxidation). 2. Impure starting material.1. For Swern oxidation, maintain the temperature at -78 °C during the addition of reagents. 2. Purify the starting alcohol before the oxidation step.
Difficult Purification 1. Byproducts from the oxidant (e.g., reduced DMP).1. Ensure the quenching and work-up steps are performed thoroughly to remove oxidant byproducts before chromatography. A bicarbonate wash is crucial for DMP.

Route B: Reduction of 6-Chloropyridazine-3-Carboxylic Acid Derivatives

This route involves the partial reduction of an ester or an acid chloride. It is crucial to use a sterically hindered and less reactive reducing agent at low temperatures to stop the reduction at the aldehyde stage.

Experimental Protocol: DIBAL-H Reduction of an Ester
  • Esterification: Convert 6-chloropyridazine-3-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl2 in methanol).

  • Preparation: Dissolve the methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous toluene or DCM (approx. 0.2 M) in an oven-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, 1.0-1.2 eq, typically 1.0 M in hexanes or toluene) dropwise, ensuring the internal temperature does not rise above -70 °C.[1][2][3]

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[1]

  • Extraction & Purification: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify by flash column chromatography.

Troubleshooting Guide: Reduction Route
Issue Possible Cause(s) Troubleshooting Steps
Over-reduction to Alcohol 1. Reaction temperature too high. 2. Excess of reducing agent. 3. Quenching at a higher temperature.1. Strictly maintain the reaction temperature at -78 °C.[1][2] 2. Use a stoichiometric amount (1.0-1.1 eq) of DIBAL-H. 3. Quench the reaction at -78 °C before allowing it to warm.
Low or Incomplete Reaction 1. Inactive reducing agent. 2. Insufficient amount of reducing agent.1. Use a fresh, properly titrated solution of DIBAL-H. 2. A slight excess (up to 1.2 eq) of DIBAL-H may be required.
Hydrolysis of Product during Work-up 1. Acidic work-up conditions.1. Use a neutral or slightly basic work-up, such as the Rochelle's salt method, to avoid potential degradation of the aldehyde.[1]

Data Summary Tables

Table 1: Comparison of Oxidizing Agents for Route A

Oxidizing Agent Typical Solvent Temperature Reaction Time Advantages Disadvantages
Dess-Martin Periodinane (DMP) DCM, ChloroformRoom Temp.1-3 hMild, high yield, neutral conditions.Moisture sensitive, potentially explosive.
Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) DCM-78 °C1-2 hVery mild, good for sensitive substrates.Requires cryogenic temps, malodorous byproduct (DMS).
Manganese Dioxide (MnO2) DCM, Acetone, HexaneRoom Temp. to Reflux2-24 hInexpensive, easy work-up.Requires activation of MnO2, can be slow, requires large excess.

Table 2: Comparison of Reducing Agents for Route B

Precursor Reducing Agent Typical Solvent Temperature Advantages Disadvantages
Ester DIBAL-HToluene, DCM, Hexane-78 °CHigh selectivity, common reagent.Temperature sensitive, requires anhydrous conditions.[1][2][3]
Acid Chloride LiAlH(Ot-Bu)3THF-78 °CHighly selective for acid chlorides.Requires preparation of the acid chloride, moisture sensitive.

Troubleshooting Workflow Diagram

The following diagram provides a logical approach to troubleshooting low yield in the oxidation of (6-chloropyridazin-3-yl)methanol.

Troubleshooting_Low_Yield start Low Yield of Aldehyde check_sm Analyze Crude Reaction Mixture by TLC/GC-MS start->check_sm sm_present Is unreacted starting material present? check_sm->sm_present increase_oxidant Increase oxidant equivalents (to 1.5 eq) and/or reaction time. sm_present->increase_oxidant Yes acid_present Is the carboxylic acid byproduct present? sm_present->acid_present No check_oxidant_quality Check quality/age of oxidant. Use a fresh batch. increase_oxidant->check_oxidant_quality end Re-run Optimized Reaction check_oxidant_quality->end milder_conditions Reduce reaction time. Use a milder oxidant (e.g., DMP). acid_present->milder_conditions Yes other_products Are there multiple unknown spots? acid_present->other_products No milder_conditions->end purify_sm Purify starting material. Ensure anhydrous conditions. Lower reaction temperature. other_products->purify_sm Yes other_products->end No purify_sm->end

Caption: Troubleshooting workflow for low yield in oxidation.

References

Common impurities in 6-Chloropyridazine-3-carbaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding common impurities in 6-Chloropyridazine-3-carbaldehyde, including their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

Impurities in this compound typically originate from the synthetic route, subsequent degradation, or storage. They can be categorized as starting materials, reaction by-products, over-oxidation products, and residual solvents.

Table 1: Summary of Common Impurities and Their Likely Origins

Impurity NameChemical FormulaLikely Origin
3,6-DichloropyridazineC₄H₂Cl₂N₂Unreacted starting material from common synthetic pathways.
6-Chloropyridazine-3-carboxylic AcidC₅H₃ClN₂O₂Oxidation of the aldehyde group during synthesis or storage.
Starting Alcohol/Ester PrecursorVariesIncomplete conversion of the precursor to the aldehyde.
Dimerization/Polymerization ProductsVariesSelf-condensation of the aldehyde, potentially catalyzed by acidic or basic conditions.
Residual Solvents (e.g., Ethyl Acetate, Hexane, DMF)VariesIncomplete removal after purification steps like chromatography or recrystallization.

Q2: How can I detect and quantify impurities in my sample?

Several analytical techniques can be employed to detect and quantify impurities. The choice of method depends on the nature of the impurity and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is often the primary method for purity assessment, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural identification.

Table 2: Analytical Methods for Impurity Profiling

Analytical MethodPrincipleCommon Applications & Impurities Detected
HPLC (High-Performance Liquid Chromatography) Separation based on polarity.Primary method for purity assessment and quantification of non-volatile impurities like starting materials, by-products, and degradation products.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on boiling point and polarity, followed by mass-based detection.Ideal for detecting volatile impurities, such as residual solvents and some unreacted starting materials.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC with mass detection.Used for identifying unknown impurities by providing molecular weight information.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the structure of the main compound and helps identify the structure of unknown impurities if they are present at sufficient levels (>1%).

Troubleshooting Guide

Problem: My this compound sample shows low purity by HPLC analysis.

This issue can stem from several sources, including incomplete reactions or suboptimal purification. The following workflow and table provide a structured approach to identifying and resolving the problem.

G Troubleshooting & Purification Workflow for this compound cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish start Crude Product analysis Purity Check (HPLC/GC) start->analysis decision Purity > 95%? analysis->decision identify Identify Impurity (LC-MS / NMR) decision->identify No pass Product Meets Specification decision->pass Yes impurity_type Impurity Type? identify->impurity_type acid_wash Aqueous Base Wash impurity_type->acid_wash  Acidic chromatography Column Chromatography impurity_type->chromatography Polar/ Non-Polar recrystallization Recrystallization impurity_type->recrystallization Crystalline Solid acid_wash->analysis chromatography->analysis recrystallization->analysis

Caption: Troubleshooting and purification workflow for impure this compound.

Table 3: Troubleshooting Low Purity

Observed Problem (by HPLC)Potential CauseRecommended Solution & Action
Significant peak at the retention time of a starting material (e.g., 3,6-dichloropyridazine).Incomplete reaction.Optimize Reaction: Increase reaction time, temperature, or reagent stoichiometry. Purification: Perform column chromatography to separate the more non-polar starting material.
A more polar peak, possibly with a different UV spectrum.Oxidation to 6-chloropyridazine-3-carboxylic acid.Purification: Perform an aqueous wash with a mild base (e.g., sat. NaHCO₃ solution) to remove the acidic impurity. Storage: Ensure the compound is stored under an inert atmosphere and at a low temperature (2-8°C) to prevent further oxidation.
Multiple unidentifiable peaks.Side reactions or product degradation.Impurity ID: Use LC-MS to get molecular weights for the unknown peaks. Purification: Flash column chromatography is the most effective method for removing multiple impurities with different polarities. Storage: Aldehydes can be sensitive; store protected from light and air.
Broad peaks or baseline noise.Sample insolubility or column issues.Analysis: Ensure the sample is fully dissolved in the mobile phase. Check and flush the HPLC system.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on the specific impurities present.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for removing polar and non-polar impurities.

  • Prepare the Slurry: In a beaker, add silica gel to a starting solvent mixture (e.g., 5% Ethyl Acetate in Hexane). Mix gently to create a homogenous slurry without air bubbles.

  • Pack the Column: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and carefully adding the powder to the top of the column.

  • Elute the Column: Begin elution with a low-polarity solvent (e.g., 5% Ethyl Acetate/Hexane). Gradually increase the solvent polarity (e.g., to 10%, 20% Ethyl Acetate) to elute the compounds from the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Technical Support Center: Synthesis of Derivatives from 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of derivatives from 6-Chloropyridazine-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types used to modify this compound. Each entry addresses potential side reactions and provides guidance for troubleshooting.

Reductive Amination

Q1: I am getting a low yield in the reductive amination of this compound. What are the possible causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. Here are common issues and troubleshooting tips:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and the amine to form the imine may be slow or incomplete.

    • Troubleshooting:

      • Dehydrating agents: Add dehydrating agents like molecular sieves (3Å or 4Å) or Ti(iPrO)₄ to remove the water formed during the reaction and drive the equilibrium towards the imine.

      • pH control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation. You can use additives like acetic acid.

      • Reaction time and temperature: Allow sufficient time for imine formation before adding the reducing agent. Gentle heating may be required.

  • Side Reactions:

    • Over-alkylation: If you are using a primary amine, you might be getting dialkylation of the amine, leading to a tertiary amine byproduct.[1][2][3]

      • Troubleshooting: Use a larger excess of the primary amine to favor the formation of the desired secondary amine.

    • Aldehyde Reduction: The reducing agent might be reducing the starting aldehyde to the corresponding alcohol (6-chloro-3-(hydroxymethyl)pyridazine). This is more likely with strong reducing agents like NaBH₄ if added before imine formation is complete.[4]

      • Troubleshooting: Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4]

  • Poor Reactivity of the Amine: Some amines, particularly electron-deficient aromatic or heteroaromatic amines, can be poor nucleophiles.

    • Troubleshooting:

      • Catalysis: Use a Lewis acid catalyst like ZnCl₂ to activate the aldehyde.

      • Longer reaction times and higher temperatures: This may be necessary to drive the reaction to completion.

Q2: I am observing the formation of an unexpected alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I prevent this?

A2: The formation of 6-chloro-3-(hydroxymethyl)pyridazine is a common side reaction if the reducing agent is not selective.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting aldehyde.[4]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is less likely to reduce the aldehyde under the reaction conditions.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative, but care must be taken due to its toxicity.[1][4]

  • Reaction Sequence: If you must use a less selective reducing agent like NaBH₄, ensure that the imine formation is complete before its addition.

    • Solution: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde before introducing the reducing agent.

Wittig Reaction

Q1: My Wittig reaction with this compound is not going to completion, and I have a lot of unreacted aldehyde. What could be the problem?

A1: Incomplete Wittig reactions with this substrate can be due to issues with ylide formation or the stability of the ylide.

  • Inefficient Ylide Generation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.

    • Troubleshooting:

      • Choice of Base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[5] For stabilized ylides, milder bases like potassium tert-butoxide (KOtBu) or sodium ethoxide can be used.

      • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry, as protic solvents will quench the ylide.

  • Ylide Instability: Some ylides can be unstable and decompose over time.

    • Troubleshooting: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and this compound.[6]

  • Steric Hindrance: While less likely with an aldehyde, significant steric bulk on the ylide could slow down the reaction.

    • Troubleshooting: Increase the reaction temperature and/or reaction time.

Q2: I am getting a mixture of E/Z isomers in my Wittig reaction. How can I control the stereoselectivity?

A2: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides: Ylides with alkyl substituents typically give the (Z)-alkene as the major product under salt-free conditions.[5]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the (E)-alkene as the major product.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the (E)-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures before quenching.

Knoevenagel Condensation

Q1: The Knoevenagel condensation between this compound and my active methylene compound is very slow and gives a low yield. How can I improve this?

A1: The reactivity in a Knoevenagel condensation can be influenced by the catalyst, reaction conditions, and the nature of the active methylene compound.

  • Catalyst Choice: The choice of base is crucial.

    • Troubleshooting: Weakly basic amines like piperidine or pyridine are commonly used.[7] For less reactive substrates, stronger bases like DBU might be effective. The addition of a Lewis acid co-catalyst can also sometimes accelerate the reaction.

  • Water Removal: The elimination of water drives the reaction to completion.

    • Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run at reflux in a suitable solvent like toluene.

  • Substrate Reactivity: Some active methylene compounds are less reactive than others.

    • Troubleshooting: If possible, consider using a more acidic active methylene compound. For example, malononitrile is generally more reactive than diethyl malonate.

Q2: I am observing the formation of byproducts in my Knoevenagel condensation. What are they likely to be?

A2: A common side reaction is a Michael addition.

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. A second molecule of the active methylene compound can add to this product.

    • Troubleshooting:

      • Stoichiometry: Use a 1:1 stoichiometry of the aldehyde and the active methylene compound.

      • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction.

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am trying to substitute the chlorine atom on this compound with a nucleophile, but the reaction is not working.

A1: While the pyridazine ring is electron-deficient and generally amenable to SNAr, the reaction's success depends on the nucleophile and the reaction conditions.

  • Nucleophile Strength: The attacking species must be a sufficiently strong nucleophile.

    • Troubleshooting: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can help by deprotonating the nucleophile in situ, increasing its reactivity. For weaker nucleophiles, consider converting them to a more reactive form (e.g., using an alcohol as its alkoxide).

  • Reaction Conditions:

    • Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

    • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is often beneficial for SNAr reactions.

Q2: My nucleophile is reacting with the aldehyde group instead of substituting the chlorine.

A2: This is a common issue of competing reactivity.

  • Protecting the Aldehyde: The most straightforward solution is to protect the aldehyde group before carrying out the SNAr reaction.

    • Solution: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to many nucleophiles and can be easily removed by acidic hydrolysis after the SNAr reaction is complete.

Suzuki Coupling

Q1: I am getting a low yield in the Suzuki coupling of this compound with a boronic acid.

A1: Suzuki couplings of heteroaryl chlorides can be challenging and are highly dependent on the catalyst system and reaction conditions.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective for chloro-pyridazines.

    • Troubleshooting: Use a catalyst system known to be effective for electron-deficient heteroaryl chlorides. This often involves bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.

  • Base and Solvent: The choice of base and solvent is critical.

    • Troubleshooting: A variety of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base will depend on the specific substrates and catalyst system. A mixture of a polar aprotic solvent and water (e.g., dioxane/water, DME/water) is commonly used.

Q2: I am observing a significant amount of a dehalogenated byproduct (pyridazine-3-carbaldehyde). What is causing this?

A2: Dehalogenation is a known side reaction in Suzuki couplings.

  • Proto-deboronation of the Boronic Acid: The boronic acid can react with water or other protic species to be replaced by a hydrogen atom. This can then lead to the formation of the dehalogenated starting material.

    • Troubleshooting:

      • Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its amount can sometimes reduce this side reaction.

      • Use of Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can be used to suppress this side reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound and analogous systems. Note that yields are highly substrate and condition-dependent.

Table 1: Reductive Amination of Heterocyclic Aldehydes

Amine SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Various primary/secondary aminesNaBH(OAc)₃DCERoom Temp2-1280-96[3]
Primary aminesNaBH₄MethanolRoom Temp<3~84[3]
Weakly nucleophilic aminesNaCNBH₃ / Lewis AcidMethanolRoom Temp12-24Varies[4]

Table 2: Wittig Reaction of Heterocyclic Aldehydes

Ylide TypeBaseSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity
Stabilized (e.g., ester-substituted)KOtBuTHF0 to RT2-12>80Predominantly E
Non-stabilized (e.g., alkyl-substituted)n-BuLiTHF-78 to RT1-470-90Predominantly Z

Table 3: Knoevenagel Condensation of Aromatic Aldehydes

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrilePiperidineEthanolReflux1-4>90[8]
Ethyl cyanoacetatePiperidineNeatRoom Temp24Varies[9]
Malonic acid (Doebner modification)PyridinePyridineReflux2-6Varies[7]

Table 4: Suzuki Coupling of Heteroaryl Chlorides

Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Arylboronic acidsPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10070-95
Heteroarylboronic acidsPd₂(dba)₃XPhosK₂CO₃Dioxane80-11060-90

Experimental Protocols

General Protocol for Reductive Amination using NaBH(OAc)₃
  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine (1.1 eq).

  • If desired, add acetic acid (1.0-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Wittig Reaction with a Non-Stabilized Ylide
  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting colored ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Visualizations

Troubleshooting Logic for Low Yield in Reductive Amination

Caption: Troubleshooting workflow for low yields in reductive amination.

Reaction Competing Pathways

Competing_Pathways Start This compound + Nucleophile Desired_SNAr Desired SNAr Product (Cl substitution) Start->Desired_SNAr Desired Pathway Side_Aldehyde_Attack Side Reaction (Attack on Aldehyde) Start->Side_Aldehyde_Attack Competing Pathway Protect_Aldehyde Protect Aldehyde Group (e.g., as Acetal) Side_Aldehyde_Attack->Protect_Aldehyde Solution SNAr_Protected SNAr on Protected Substrate Protect_Aldehyde->SNAr_Protected Deprotection Deprotection SNAr_Protected->Deprotection Deprotection->Desired_SNAr Yields Desired Product

Caption: Strategy to avoid side reactions at the aldehyde group during SNAr.

References

Technical Support Center: TLC Visualization for 6-Chloropyridazine-3-carbaldehyde and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridazine-3-carbaldehyde and its reaction products. The focus is on thin-layer chromatography (TLC) visualization techniques to effectively monitor reaction progress and assess purity.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method to visualize this compound on a TLC plate?

A1: The most common and non-destructive first-step for visualization is using a UV lamp.[1][2][3] this compound, being an aromatic and conjugated system, should be visible under short-wave UV light (254 nm) as a dark spot on the fluorescent green background of the TLC plate.[1][2] This method is quick, easy, and allows for further staining techniques to be used on the same plate since the compound remains unchanged.[2][3]

Q2: I don't see any spots under UV light. What could be the reason?

A2: There are several potential reasons for not seeing spots under UV light:

  • The compound is not UV-active: While this compound is expected to be UV-active, some of its reaction products, particularly if they lose aromaticity or significant conjugation, might not be.[1]

  • The concentration is too low: The compound may be too dilute to be detected.[2][4][5] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[4][5]

  • The compound has evaporated: If the compound is volatile, it may have evaporated from the plate.[2][4] Visualize the plate immediately after development.

Q3: What are some effective chemical stains for visualizing this compound and its products?

A3: Several chemical stains can be used, targeting the aldehyde functional group or other potential functionalities in the products.

  • p-Anisaldehyde stain: This is an excellent multipurpose stain, particularly sensitive to aldehydes, ketones, and alcohols, often producing a range of colors.[2][6]

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.[6][7]

  • Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, such as aldehydes, alcohols, and alkenes. It typically results in yellow to brown spots on a purple background.[2][4]

  • Iodine: Exposing the plate to iodine vapor is a semi-destructive method that works well for many organic compounds, especially aromatic and unsaturated ones, appearing as yellow-brown spots.[2][3][6]

Q4: How do I choose the right stain for my reaction products?

A4: The choice of stain depends on the functional groups present in your expected products. Consider the nature of the reaction you are performing. For instance, if you are reducing the aldehyde to an alcohol, a stain sensitive to alcohols like ceric ammonium molybdate (CAM) or potassium permanganate would be useful in addition to a stain for the starting aldehyde.

Q5: My TLC spots are streaking. What can I do to fix this?

A5: Streaking on a TLC plate can be caused by several factors:

  • Sample overload: The most common cause is applying too much sample to the plate. Try diluting your sample and re-spotting.[5][8]

  • Highly polar compounds: Very polar compounds may interact strongly with the silica gel. Adding a small amount of a polar solvent like acetic acid or triethylamine (depending on whether your compound is acidic or basic) to the mobile phase can help.[5]

  • Incomplete sample dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Q6: The spots on my TLC plate are either stuck at the baseline or run to the top with the solvent front. What does this mean?

A6: This indicates an issue with the polarity of your mobile phase (eluent).

  • Spots at the baseline (low Rf): Your eluent is not polar enough to move the compounds up the plate. You need to increase the proportion of the more polar solvent in your mixture.[5]

  • Spots at the solvent front (high Rf): Your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase. You should decrease the proportion of the polar solvent or choose a less polar solvent system.[5]

Troubleshooting Guide

Problem Possible Cause Solution
No spots visible 1. Compound is not UV-active. 2. Sample is too dilute.[4][5] 3. Inappropriate visualization stain used. 4. Compound is volatile and has evaporated.[2]1. Use a chemical stain. 2. Concentrate the sample or spot multiple times.[5] 3. Try a different, more general stain like potassium permanganate or iodine. 4. Visualize the plate immediately after running.
Streaking spots 1. Sample is overloaded.[8] 2. Compound is highly polar or acidic/basic.[5] 3. Stationary phase is degrading.1. Dilute the sample.[8] 2. Add a modifier to the eluent (e.g., 0.1-2% acetic acid or triethylamine).[5] 3. Use a new TLC plate.
Spots are not round 1. The initial spot was too large. 2. The TLC plate was disturbed during development.1. Apply the sample in small, concentrated spots and allow the solvent to dry completely between applications.[9] 2. Ensure the developing chamber is on a level surface and remains undisturbed.
Inconsistent Rf values 1. The composition of the mobile phase is inconsistent. 2. The developing chamber was not saturated with solvent vapors. 3. The temperature fluctuated during development.1. Prepare fresh mobile phase for each experiment. 2. Place a piece of filter paper in the chamber to aid saturation and allow it to equilibrate before running the plate. 3. Run TLCs at a consistent temperature.

Experimental Protocols

UV Visualization
  • Procedure:

    • After developing and drying the TLC plate, place it under a UV lamp.

    • Press the button for short-wave UV light (254 nm).[3]

    • UV-active compounds will appear as dark spots against the green fluorescent background.[3]

    • Lightly circle the spots with a pencil, as they will disappear once the lamp is turned off.[3]

Iodine Staining
  • Procedure:

    • Place a few crystals of iodine in a sealed chamber (a jar with a lid works well).[2][3]

    • Place the developed and dried TLC plate inside the chamber.

    • Allow the iodine vapors to saturate the plate. Compounds that interact with iodine will appear as yellow-brown spots.[2][3]

    • Remove the plate and circle the spots with a pencil, as the stain is often not permanent.

Staining with Specific Reagents

The following table summarizes the preparation and application of common chemical stains suitable for this compound and its derivatives.

StainPreparationProcedureExpected Results
p-Anisaldehyde Mix 15 g of p-anisaldehyde with 250 mL of ethanol and 2.5 mL of concentrated sulfuric acid.1. Dip the dried TLC plate into the stain solution. 2. Gently wipe off excess stain. 3. Heat the plate with a heat gun until colored spots appear.A variety of colors depending on the compound. Aldehydes often give distinct colors.[6][10]
2,4-Dinitrophenylhydrazine (DNPH) Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol.[6][11]1. Dip or spray the dried TLC plate with the DNPH solution. 2. Spots may appear immediately or with gentle heating.Yellow to orange spots for aldehydes and ketones.[6][7]
Potassium Permanganate (KMnO₄) Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.1. Dip the dried TLC plate in the solution. 2. The plate will have a purple background.Yellow to brown spots will appear for compounds that can be oxidized (aldehydes, alcohols, alkenes).

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare & Spot Sample prep_plate->prep_sample prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop prep_sample->develop dry Dry Plate develop->dry uv UV Light (254 nm) dry->uv stain Chemical Staining uv->stain If necessary analyze Calculate Rf & Analyze uv->analyze If spots visible stain->analyze

Caption: General workflow for performing Thin-Layer Chromatography (TLC).

Visualization_Decision_Tree start Start: Developed & Dried TLC Plate uv_check View under UV Light (254 nm) start->uv_check spots_visible Spots Visible? uv_check->spots_visible circle_spots Circle Spots & Analyze Rf spots_visible->circle_spots Yes no_spots No Spots Visible spots_visible->no_spots No choose_stain Choose Chemical Stain no_spots->choose_stain aldehyde_present Is Aldehyde Present? choose_stain->aldehyde_present dnph_stain Use DNPH or p-Anisaldehyde Stain aldehyde_present->dnph_stain Yes general_stain Use General Stain (KMnO4 or Iodine) aldehyde_present->general_stain No / Unsure stain_plate Apply Stain & Heat dnph_stain->stain_plate general_stain->stain_plate analyze Analyze Rf stain_plate->analyze

Caption: Decision tree for selecting a TLC visualization technique.

TLC_Troubleshooting problems Common TLC Problems Streaking Spots Incorrect Rf Values No Spots Visible causes Causes Sample Overload Highly Polar Sample Wrong Mobile Phase Polarity Chamber Not Saturated Sample Too Dilute Wrong Visualization Method problems:sp->causes:cs problems:rf->causes:crf problems:ns->causes:cns solutions Solutions Dilute Sample Add Modifier to Eluent Adjust Solvent Ratio Use Filter Paper Wick Concentrate Sample Use a Different Stain causes:cs->solutions:ss causes:crf->solutions:srf causes:cns->solutions:sns

Caption: Common TLC problems, their causes, and potential solutions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for cross-coupling reactions involving 6-chloropyridazine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from two key structural features of the molecule:

  • The Electron-Deficient Pyridazine Ring: The two nitrogen atoms in the pyridazine ring make it electron-deficient. This can lead to strong coordination with the palladium catalyst, potentially inhibiting its catalytic activity.

  • The Reactive Carbaldehyde Group: The aldehyde functionality can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, which may lead to side reactions such as aldol condensation, Cannizzaro reaction, or degradation.

  • The Less Reactive C-Cl Bond: Compared to C-Br or C-I bonds, the C-Cl bond is stronger and thus more challenging to activate for oxidative addition to the palladium center, often requiring more specialized and reactive catalyst systems.

Q2: Which types of cross-coupling reactions are commonly performed on chloropyridazines?

A2: Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds on pyridazine scaffolds.[1] The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and versatile method.[2][3][4]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-alkyl pyridazines by forming C-N bonds.[5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8]

  • Stille Coupling: For the formation of C-C bonds with organostannanes. While effective, the toxicity of tin reagents is a significant drawback.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired 6-aryl-pyridazine-3-carbaldehyde.

Possible CauseSuggested Solution
Catalyst Inactivity Use a pre-formed Pd(0) source or a precatalyst that readily forms the active Pd(0) species. For chloropyridazines, catalyst systems with bulky, electron-rich phosphine ligands like SPhos are often effective.[10] Consider using a higher catalyst loading (e.g., 5 mol %).
Ineffective Base A moderately strong base is typically required. K₂CO₃ or Cs₂CO₃ are often good choices.[10] Stronger bases like NaOtBu may lead to decomposition of the aldehyde. The base should be finely powdered and anhydrous.
Aldehyde Degradation Run the reaction at the lowest effective temperature. Microwave irradiation for a short duration (e.g., 30 minutes) can sometimes improve yields by minimizing thermal decomposition.[10]
Protodeboronation of Boronic Acid Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure anhydrous reaction conditions as water can promote this side reaction.
Buchwald-Hartwig Amination

Problem: Significant formation of byproducts or low conversion to the desired 6-amino-pyridazine-3-carbaldehyde.

Possible CauseSuggested Solution
Catalyst Poisoning The nitrogen atoms of the pyridazine ring can coordinate to the palladium center and inhibit catalysis. Use ligands that are bulky enough to prevent this, such as Xantphos or Josiphos.[11][12]
Side Reactions of the Aldehyde Avoid strong bases like NaOtBu if possible, as they can react with the aldehyde. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but might require higher temperatures or more active catalysts.[13]
Hydrodehalogenation This side reaction (replacement of -Cl with -H) can occur. Using a well-defined precatalyst and ensuring strictly anhydrous and anaerobic conditions can help minimize this.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with chloropyridazine substrates, based on literature for similar compounds. Optimization will likely be required for this compound.

Table 1: Recommended Catalysts and Ligands

ReactionPalladium SourceRecommended Ligand(s)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃[10][14]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, Josiphos, BINAP[6][15][16]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, P(o-Tolyl)₃[7][8]
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃[17][18]

Table 2: General Reaction Parameters

ReactionBaseSolventTemperature (°C)
Suzuki-Miyaura Cs₂CO₃, K₂CO₃, KF1,4-Dioxane, Toluene, DME[2][3][10]80 - 140
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane80 - 110
Sonogashira Et₃N, i-Pr₂NEtDMF, THF, Acetonitrile25 - 100
Stille (No base required)DMF, Toluene, THF50 - 100

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine Derivative

This protocol is adapted from a procedure for a similar substrate and may require optimization for this compound.[10]

  • To a microwave vial, add the 6-chloropyridazinone derivative (1 equiv.), arylboronic acid (3 equiv.), and Cs₂CO₃ (4 equiv.).

  • Add the palladium catalyst (e.g., Pd-SPhos, 5 mol %).

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and irradiate in a microwave reactor at 135-140 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Halopyridazine

This is a general protocol and should be optimized for the specific substrate.[19]

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the halopyridazine (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol %).

  • Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Coupling Partner, Base, and Solvent inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heating Heat to Optimized Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Wash monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product purify->product Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Product Formation check_catalyst Is the Pd source active? Is the ligand appropriate? start->check_catalyst change_catalyst Use a precatalyst. Select a bulky, electron-rich ligand. check_catalyst->change_catalyst No check_conditions Is the temperature optimal? Is the atmosphere inert? check_catalyst->check_conditions Yes change_catalyst->start Re-run optimize_conditions Increase temperature. Ensure rigorous degassing and inertness. check_conditions->optimize_conditions No check_reagents Is the base appropriate and pure? Is the coupling partner stable? check_conditions->check_reagents Yes optimize_conditions->start Re-run change_reagents Screen different bases. Use fresh coupling partner. check_reagents->change_reagents No side_reactions Are there side reactions? (e.g., hydrodehalogenation, aldehyde degradation) check_reagents->side_reactions Yes change_reagents->start Re-run modify_conditions Lower temperature. Change base. side_reactions->modify_conditions modify_conditions->start Re-run

References

Preventing degradation of 6-Chloropyridazine-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloropyridazine-3-carbaldehyde to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The compound should be protected from moisture, light, and air.

Q2: What are the visible signs of degradation of this compound?

A2: Degradation may be indicated by a change in color (e.g., yellowing or darkening), the development of an unusual odor, or a change in the physical state of the compound. If any of these changes are observed, it is advisable to re-analyze the material for purity before use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways are likely to be oxidation of the aldehyde group to a carboxylic acid, and hydrolysis of the chloro group. The pyridazine ring itself may also be susceptible to cleavage under harsh conditions.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help to identify and quantify the parent compound and any degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the starting material.1. Verify the storage conditions of the compound. 2. Use a fresh, unopened vial of the compound for comparison. 3. Perform purity analysis (e.g., HPLC, GC-MS, or NMR) to confirm the integrity of the material.
Compound has changed color or appearance Exposure to air, light, or moisture leading to degradation.1. Discard the discolored material. 2. Review storage and handling procedures to ensure they are adequate. 3. Always store the compound under an inert atmosphere and protect it from light.
Difficulty in dissolving the compound The compound may have polymerized or degraded into less soluble impurities.1. Attempt to dissolve a small amount in a different, compatible solvent. 2. If solubility issues persist, the compound has likely degraded and should not be used.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G This compound This compound 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid This compound->6-Chloropyridazine-3-carboxylic acid Oxidation (Air, H2O2) 6-Hydroxypyridazine-3-carbaldehyde 6-Hydroxypyridazine-3-carbaldehyde This compound->6-Hydroxypyridazine-3-carbaldehyde Hydrolysis (Acid/Base) Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Photodegradation (UV light) 6-Hydroxypyridazine-3-carbaldehyde->Ring Cleavage Products Further Degradation

Potential degradation pathways of this compound.

Experimental Protocols

Stability Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid) in a gradient elution
Gradient 20% Acetonitrile to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to 100 µg/mL with the initial mobile phase composition.

GC-MS Method for Impurity Profiling

This method can be used to identify volatile impurities and degradation products.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injection Volume 1 µL (splitless)

Mass Spectrometer Conditions:

Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range 40-450 m/z

Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting issues related to the stability of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision cluster_4 Corrective Actions Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Visual Inspection Visual Inspection Check Storage Conditions->Visual Inspection Purity Analysis (HPLC/GC-MS) Purity Analysis (HPLC/GC-MS) Visual Inspection->Purity Analysis (HPLC/GC-MS) Purity Acceptable? Purity Acceptable? Purity Analysis (HPLC/GC-MS)->Purity Acceptable? Proceed with Experiment Proceed with Experiment Purity Acceptable?->Proceed with Experiment Yes Discard and Reorder Discard and Reorder Purity Acceptable?->Discard and Reorder No Review Handling Procedures Review Handling Procedures Discard and Reorder->Review Handling Procedures

A workflow for troubleshooting this compound stability issues.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation under forced conditions to illustrate the kind of data that should be generated in a formal stability study. Actual degradation will vary based on the specific conditions.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product(s)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%6-Hydroxypyridazine-3-carbaldehyde
Basic Hydrolysis (0.1 M NaOH) 8 hours40°C25%6-Hydroxypyridazine-3-carbaldehyde, Ring Cleavage Products
Oxidative (3% H₂O₂) 24 hoursRoom Temp30%6-Chloropyridazine-3-carboxylic acid
Photolytic (ICH Q1B) 7 daysRoom Temp10%Various unspecified photoproducts
Thermal 14 days80°C5%Minor unspecified products

This technical support guide is intended to provide general advice. For critical applications, it is essential to perform your own stability and purity assessments.

Troubleshooting guide for Knoevenagel condensation with 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knoevenagel condensation, with a specific focus on reactions involving 6-Chloropyridazine-3-carbaldehyde.

Troubleshooting Guide for Knoevenagel Condensation with this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to afford an α,β-unsaturated product.[1] When working with electron-deficient heteroaromatic aldehydes such as this compound, specific challenges may arise. This guide addresses these potential issues in a question-and-answer format.

Q1: Why is my reaction yield consistently low or why is there no product formation?

A1: Low or no product yield in the Knoevenagel condensation with this compound can be attributed to several factors, primarily related to the reactivity of the aldehyde and the reaction conditions.

  • Insufficient Catalyst Activity: The electron-deficient nature of the pyridazine ring can decrease the reactivity of the aldehyde. A weak base catalyst may not be sufficient to facilitate the reaction effectively.

  • Inappropriate Solvent: The choice of solvent is crucial. A solvent that does not adequately dissolve the reactants or hinders the catalyst's activity can lead to poor results. For Knoevenagel reactions, polar aprotic solvents like DMF or acetonitrile, or alcohols like ethanol are often effective.[2]

  • Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1] The presence of water can shift the equilibrium back towards the starting materials.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with a less reactive aldehyde.

Troubleshooting Steps:

  • Catalyst Optimization:

    • If using a weak base like piperidine or triethylamine, consider increasing its concentration.

    • For challenging substrates, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be tested, but with caution to avoid self-condensation of the active methylene compound.

    • Alternative catalysts such as L-proline or biocatalysts have shown success in some Knoevenagel condensations.[1]

  • Solvent Screening:

    • If the reaction is sluggish in a non-polar solvent, switch to a more polar solvent like ethanol, DMF, or acetonitrile.

    • A mixture of solvents, such as water and ethanol, has been shown to be effective for Knoevenagel condensations with pyridinecarbaldehydes, sometimes even without a catalyst.[1]

  • Water Removal:

    • For reactions in non-polar solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water.[1]

    • Alternatively, the addition of molecular sieves can effectively remove water from the reaction mixture.[1]

  • Temperature Adjustment:

    • Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).

Q2: I am observing multiple spots on my TLC plate, indicating side reactions. What are the possible side products and how can I minimize them?

A2: The formation of multiple products can be a significant issue. With this compound, potential side reactions include:

  • Self-condensation of the active methylene compound: This is more likely if a strong base is used.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound.

  • Reaction at the Chlorine Site: While generally stable, the chloro group on the pyridazine ring could potentially undergo nucleophilic substitution under certain conditions, although this is less common under typical Knoevenagel conditions.

  • Formation of Complex Adducts: In some cases, especially with an excess of the active methylene compound and a base like piperidine, complex cyclohexene derivatives can be formed.[3]

Troubleshooting Steps:

  • Use a Milder Catalyst: Switch to a weaker base (e.g., piperidine, pyrrolidine, or even a catalyst-free system in a suitable solvent).[1]

  • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. An excess of the active methylene compound can favor Michael addition.

  • Lower Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at room temperature or even cooler, if feasible, can improve selectivity.

  • Monitor Reaction Time: Over-extending the reaction time can lead to the formation of byproducts. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.

Q3: How do I choose the right active methylene compound for my reaction with this compound?

A3: The reactivity of the active methylene compound is a key factor. The general order of reactivity is:

Malononitrile > Cyanoacetic acid esters > Malonic acid esters

  • Malononitrile is highly reactive due to the strong electron-withdrawing effect of the two cyano groups and often gives good yields even under mild conditions.[1]

  • Ethyl cyanoacetate and methyl cyanoacetate are also effective and are common choices.[1]

  • Diethyl malonate is less reactive and may require more forcing conditions (stronger base, higher temperature).

The choice will depend on the desired product and the reactivity of the aldehyde. For the electron-deficient this compound, starting with a more reactive methylene compound like malononitrile or ethyl cyanoacetate is advisable.

Data Presentation

The following table summarizes yields for the Knoevenagel condensation of various pyridinecarbaldehydes with different active methylene compounds in a catalyst-free water:ethanol (1:1) system at room temperature. This data can serve as a useful reference for what to expect with the structurally similar this compound.

AldehydeActive Methylene CompoundReaction Time (h)Yield (%)Reference
4-PyridinecarbaldehydeMalononitrile0.595[1]
4-PyridinecarbaldehydeEthyl Cyanoacetate192[1]
4-PyridinecarbaldehydeMethyl Cyanoacetate190[1]
4-PyridinecarbaldehydeCyanoacetamide290[1]
3-PyridinecarbaldehydeMalononitrile194[1]
3-PyridinecarbaldehydeEthyl Cyanoacetate1.590[1]
3-PyridinecarbaldehydeMethyl Cyanoacetate1.590[1]
3-PyridinecarbaldehydeCyanoacetamide2.592[1]
2-PyridinecarbaldehydeMalononitrile1.592[1]
2-PyridinecarbaldehydeEthyl Cyanoacetate290[1]
2-PyridinecarbaldehydeMethyl Cyanoacetate290[1]
2-PyridinecarbaldehydeCyanoacetamide390[1]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Piperidine Catalyst

This protocol is a standard procedure that can be adapted for this compound.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, 2-3 drops)

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion (disappearance of the aldehyde spot), the product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Knoevenagel Condensation in Water/Ethanol

This greener protocol has been shown to be effective for pyridinecarbaldehydes and may be a good starting point for this compound.[1]

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Water:Ethanol (1:1 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound and the active methylene compound in the water:ethanol mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product often precipitates out of the solution as it is formed.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the product with a small amount of cold water:ethanol (1:1) and dry under vacuum.

  • The product is often pure enough after filtration, but can be recrystallized from a water/ethanol mixture if necessary.[1]

Visualizations

Troubleshooting_Knoevenagel start Start: Knoevenagel Condensation with This compound issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield Yield Issue side_reactions Multiple Products / Side Reactions issue->side_reactions Purity Issue check_catalyst Optimize Catalyst: - Increase concentration - Use stronger base (e.g., DBU) - Try alternative (L-proline) low_yield->check_catalyst check_solvent Screen Solvents: - Switch to polar aprotic (DMF, MeCN) - Try protic (EtOH) - Use H2O/EtOH mixture low_yield->check_solvent remove_water Remove Water: - Dean-Stark (non-polar solvents) - Molecular sieves low_yield->remove_water increase_temp Adjust Temperature: - Gradually increase heat low_yield->increase_temp milder_catalyst Use Milder Catalyst: - Weaker base (piperidine) - Catalyst-free system side_reactions->milder_catalyst control_stoich Control Stoichiometry: - Use 1:1 ratio of reactants side_reactions->control_stoich lower_temp Lower Reaction Temperature side_reactions->lower_temp monitor_time Monitor Reaction Time Closely side_reactions->monitor_time success Successful Reaction check_catalyst->success check_solvent->success remove_water->success increase_temp->success milder_catalyst->success control_stoich->success lower_temp->success monitor_time->success

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis Aldehyde 6-Chloropyridazine- 3-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H2O (Dehydration) Water H2O

References

Validation & Comparative

Navigating the Bioactive Landscape of 6-Chloropyridazine-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic scaffolds, pyridazine derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of derivatives synthesized from 6-Chloropyridazine-3-carbaldehyde and its close analogs, supported by experimental data and detailed protocols to aid in future research and development.

Derivatives of this compound have demonstrated significant potential in both anticancer and antimicrobial applications. The inherent reactivity of the aldehyde and the chloro-substituent on the pyridazine ring allows for diverse chemical modifications, leading to a broad range of bioactive molecules. This guide will delve into their anticancer and antimicrobial properties, presenting quantitative data, experimental methodologies, and key signaling pathways involved in their mechanism of action.

Anticancer Activity: A Comparative Analysis

The anticancer potential of this compound derivatives and their analogs has been evaluated against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.

In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridazine derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3c 4-Chloropyridazinoxyphenyl-aromatic ketoneHNO97 (Head and Neck)0.048[1]
FaDu (Head and Neck)0.052[1]
MDA-MB-468 (Breast)0.039[1]
3e 4-Chloropyridazinoxyphenyl-aromatic ketoneHNO97 (Head and Neck)0.055[1]
FaDu (Head and Neck)0.061[1]
MDA-MB-468 (Breast)0.046[1]
4b 4-Chloropyridazinoxyphenyl-benzyloxyphenylethan-1-oneHNO97 (Head and Neck)0.068[1]
FaDu (Head and Neck)0.075[1]
MDA-MB-468 (Breast)0.059[1]
5 Pyrazole-diamine derivativeHepG2 (Liver)13.14[2]
MCF-7 (Breast)8.03[2]
6c Pyrido[2,3-d]pyrimidineA549 (Lung)23.1[3]
6d Pyrido[2,3-d]pyrimidineA549 (Lung)26.3[3]
6e Pyrido[2,3-d]pyrimidineA549 (Lung)27.0[3]
7c 6-AryllumazineA549 (Lung)24.9[3]
7d 6-AryllumazineA549 (Lung)12.2[3]
3a 2,6-DihaloarylchalconeHela (Cervix)3.5 (µg/mL)[4]
MCF-7 (Breast)4.5 (µg/mL)[4]

Antimicrobial Activity: A Look at Minimum Inhibitory Concentrations

Several derivatives have also been screened for their activity against various bacterial and fungal strains. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.

Compound IDDerivative ClassMicroorganismMIC (µM)Reference
7 4-(Aryl)-6-phenylpyridazin-3(2H)-oneE. coli7.8[5]
S. aureus (MRSA)7.8[5]
S. typhimurium7.8[5]
A. baumannii7.8[5]
13 N-Alkylated 4-(Aryl)-6-phenylpyridazin-3(2H)-oneA. baumannii3.74[5]
P. aeruginosa7.48[5]
3 4-(Aryl)-6-phenylpyridazin-3(2H)-oneS. aureus (MRSA)4.52[5]
IIIa Bis-pyridazinoneS. pyogenesN/A (Excellent Activity)[6]
E. coliN/A (Excellent Activity)[6]
IIId Bis-pyridazinoneAspergillus nigerN/A (Very Good Activity)[6]
Candida albicansN/A (Very Good Activity)[6]

Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

The cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 to 1 × 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Principle: This method involves challenging the microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium to determine the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. Two of the most prominent pathways are the VEGFR-2 signaling pathway, crucial for angiogenesis, and the intrinsic apoptosis pathway, which leads to programmed cell death.

VEGFR-2 Signaling Pathway

Many pyridazine derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

Apoptosis Induction Pathway

Several 4-chloropyridazinoxyphenyl conjugates have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated through the upregulation of pro-apoptotic proteins like p53 and BAX, and the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Pathway Derivative Pyridazine Derivative p53 p53 Derivative->p53 Upregulates BCL2 BCL-2 Derivative->BCL2 Downregulates BAX BAX p53->BAX Activates Mitochondrion Mitochondrion BAX->Mitochondrion Promotes release of BCL2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

References

Comparative Guide to the Antimicrobial and Antifungal Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial and antifungal efficacy of various pyridazine derivatives, supported by experimental data from recent studies.

Data Presentation: Comparative Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyridazine derivatives against a range of bacterial and fungal strains. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity of Pyridazine Derivatives (MIC in µg/mL)
Derivative ClassCompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaReference
Pyridazinone IIIa-Excellent Activity¹Excellent Activity¹-[1]
IIIdVery Good Activity¹-No ActivityGood Activity[1]
10h16-Weak Activity-[2]
Pyrazolopyridazine 4''lSignificant Action-Significant Action-[3]
Chloro derivatives Chloro-pyridazine--0.892–3.7440.892–3.744[4]

¹Activity determined by zone of inhibition, not MIC value.

Table 2: Antifungal Activity of Pyridazine Derivatives (MIC in µg/mL)
Derivative ClassCompoundCandida albicansAspergillus nigerOther FungiReference
Pyridazinone IIIaGood Activity¹Good Activity¹-[1]
IIIdVery Good Activity¹Very Good Activity¹-[1]
8g16--[2]
Pyrazolopyridazine 4''k--Potential Antifungal Activity[3]
Imidazo[1,2-b]pyridazine 4a, 4c, 4d, 4l, 4r--Potent activity against various phytopathogenic fungi[5]

¹Activity determined by zone of inhibition, not MIC value.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Pyridazinone Derivatives (Verma et al., 2008)

A common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of an appropriate hydrocarbon (e.g., benzene) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a β-aroylpropionic acid.[1]

  • Cyclization: The resulting propionic acid is then cyclized with hydrazine hydrate to form the pyridazinone ring.[1]

  • Derivatization: Further modifications can be made, for example, by reacting the pyridazinone with various aromatic aldehydes.[1]

Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a solid growth medium in a Petri dish.

  • Sterile filter paper discs impregnated with a known concentration of the synthesized pyridazine derivative are placed on the agar surface.

  • The plates are incubated under appropriate conditions for microbial growth.

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[1]

This method determines the Minimum Inhibitory Concentration (MIC) quantitatively.

  • Serial twofold dilutions of the pyridazine derivatives are prepared in a liquid growth medium in microtiter plates.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[2]

This method is used to evaluate the antifungal activity against filamentous fungi.

  • The synthesized compounds are mixed with a molten agar medium at a specific concentration.

  • The mixture is poured into Petri dishes and allowed to solidify.

  • A mycelial plug of the test fungus is placed at the center of the agar plate.

  • The plates are incubated, and the radial growth of the fungal mycelium is measured and compared to a control plate without the compound.[5]

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many pyridazine derivatives are still under investigation, but several potential targets and pathways have been proposed.

Antibacterial Mechanism: Inhibition of DNA Gyrase

Several studies suggest that some pyridazine derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[6] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyridazine_Derivative Pyridazine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pyridazine_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Ergosterol_Biosynthesis_Inhibition Pyridazine_Derivative Antifungal Pyridazine Derivative Enzyme Key Enzyme in Ergosterol Biosynthesis Pyridazine_Derivative->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to

References

Cytotoxicity studies of compounds synthesized from 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of compounds synthesized from 6-chloropyridazine precursors, with a focus on their potential as anticancer agents. The information presented is based on published experimental data, offering insights into the structure-activity relationships and mechanisms of action of these heterocyclic compounds. While direct cytotoxic studies on derivatives of 6-Chloropyridazine-3-carbaldehyde are limited in publicly available literature, this guide draws parallels from closely related structures, particularly 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine products.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of 6-chloropyridazin-3-yl hydrazones (Series 3 ) and their corresponding 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines (Series 4 ) has been evaluated against various cancer cell lines. The data, summarized below, highlights the half-maximal inhibitory concentrations (IC₅₀) in micromolar (µM) units, providing a quantitative measure of the compounds' potency. A lower IC₅₀ value indicates greater cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 6-Chloropyridazin-3-yl Hydrazone Derivatives (Series 3)

CompoundRSB-ALLNALM-6MCF-7
3f 3-Nitrophenyl>100>100>100
3j 4-Fluorophenyl85.4392.11>100
3q 2-Naphthyl78.3284.5495.67
Doxorubicin -0.1670.0450.098

Data sourced from Aggarwal et al., Bioorganic Chemistry, 2019.[1]

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine Derivatives (Series 4)

CompoundRSB-ALLNALM-6MCF-7
4f 3-Nitrophenyl5.663.78.45
4j 4-Fluorophenyl1.641.143.21
4q 2-Naphthyl2.111.584.98
Doxorubicin -0.1670.0450.098

Data sourced from Aggarwal et al., Bioorganic Chemistry, 2019.[1]

From the data, it is evident that the cyclized triazolo[4,3-b]pyridazine derivatives (Series 4 ) exhibit significantly greater cytotoxic activity compared to their hydrazone precursors (Series 3 ).[1] Notably, compounds 4f , 4j , and 4q demonstrate potent cytotoxicity against acute lymphoblastic leukemia (SB-ALL and NALM-6) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the cytotoxicity studies of pyridazine derivatives.

Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines (Series 4)

The synthesis of the target triazolo[4,3-b]pyridazines is achieved through an intramolecular oxidative cyclization of the corresponding 6-chloropyridazin-3-yl hydrazones.

G hydrazone 6-Chloropyridazin-3-yl Hydrazone (Series 3) stir Stirring at Room Temperature hydrazone->stir iodobenzene Iodobenzene Diacetate (Oxidizing Agent) iodobenzene->stir dcm Dichloromethane (Solvent) dcm->stir triazolo 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine (Series 4) stir->triazolo

Synthesis of Triazolo[4,3-b]pyridazines.

A solution of the respective 6-chloropyridazin-3-yl hydrazone in dichloromethane is treated with iodobenzene diacetate. The reaction mixture is stirred at room temperature for a specified duration. Upon completion, the solvent is evaporated, and the resulting solid is purified, typically by recrystallization, to yield the final triazolo[4,3-b]pyridazine product.[1]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with compounds cell_seeding->compound_treatment incubation1 Incubate for 48 hours compound_treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

MTT Assay Workflow.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for a period of 48 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.

Caspase-3/7 Activation Assay

This assay is used to determine if the cytotoxic compounds induce apoptosis through the activation of caspases.

G cell_treatment Treat NALM-6 cells with compounds incubation Incubate for 48 hours cell_treatment->incubation reagent_addition Add Caspase-Glo® 3/7 Reagent incubation->reagent_addition incubation2 Incubate at room temperature reagent_addition->incubation2 read_luminescence Measure luminescence incubation2->read_luminescence

Caspase-3/7 Activation Assay.

  • Cell Treatment: NALM-6 cells are treated with the test compounds at their respective IC₅₀ concentrations for 48 hours.

  • Reagent Addition: A luminogenic caspase-3/7 substrate is added to the cells.

  • Signal Generation: If caspases-3 and/or -7 are active, they cleave the substrate, resulting in a luminescent signal.

  • Luminescence Reading: The luminescence is measured using a luminometer. An increase in luminescence compared to untreated cells indicates apoptosis induction via caspase activation.[1]

Signaling Pathway

The cytotoxic effects of the evaluated 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines are associated with the induction of apoptosis, a form of programmed cell death. A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7.

G compound Triazolo[4,3-b]pyridazine (e.g., 4f, 4j, 4q) cell Cancer Cell compound->cell procaspase Procaspase-3/7 cell->procaspase Intrinsic/Extrinsic Apoptotic Signals caspase Active Caspase-3/7 procaspase->caspase Cleavage apoptosis Apoptosis caspase->apoptosis Execution of Cell Death

Apoptosis Induction by Triazolo[4,3-b]pyridazines.

The triazolo[4,3-b]pyridazine compounds, upon entering cancer cells, trigger signaling cascades that lead to the activation of initiator caspases. These, in turn, cleave and activate effector caspases like caspase-3 and caspase-7. The active forms of these caspases then execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1]

References

A Comparative Analysis of the Reactivity of 6-Chloropyridazine-3-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 6-Chloropyridazine-3-carbaldehyde against other common heterocyclic aldehydes, namely pyridine-2-carbaldehyde, furfural, thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde. The inherent electronic properties of the respective heterocyclic rings significantly influence the reactivity of the aldehyde functional group. This analysis is intended to assist researchers in selecting appropriate substrates and reaction conditions for the synthesis of complex molecules in drug discovery and development.

Introduction to Heterocyclic Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. In heterocyclic aldehydes, the nature of the heteroatom and the overall electronic properties of the aromatic ring play a crucial role in modulating the reactivity of the aldehyde group.

This compound is expected to be highly reactive towards nucleophiles. The pyridazine ring is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of an electron-withdrawing chlorine atom. Consequently, the carbonyl carbon of the aldehyde group is rendered significantly electrophilic.

In contrast, five-membered heterocyclic aldehydes such as furfural, thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde are generally considered electron-rich. The heteroatoms in these rings (oxygen, sulfur, and nitrogen, respectively) can donate electron density to the ring system, which can, in turn, slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde. Pyridine-2-carbaldehyde, with its single nitrogen atom in the six-membered ring, represents an intermediate case of an electron-deficient system.

Comparative Reactivity in Common Aldehyde Reactions

To provide a quantitative comparison, this guide summarizes available data on the performance of these aldehydes in several key chemical transformations. It is important to note that a direct, comprehensive comparative study under identical conditions is often lacking in the literature. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in this compound is predicted to lead to faster reaction rates in nucleophilic additions compared to the other heterocyclic aldehydes.

A general workflow for a typical nucleophilic addition reaction is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up aldehyde Heterocyclic Aldehyde reaction_step Nucleophilic Attack on Carbonyl Carbon aldehyde->reaction_step nucleophile Nucleophile (e.g., Grignard Reagent, Cyanide) nucleophile->reaction_step solvent Anhydrous Solvent (e.g., THF, Et2O) solvent->reaction_step workup Aqueous Work-up (e.g., NH4Cl solution) reaction_step->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification

Caption: General workflow for a nucleophilic addition reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction is typically base-catalyzed and proceeds via a nucleophilic addition followed by dehydration. The higher electrophilicity of this compound is expected to facilitate this reaction, potentially leading to higher yields and shorter reaction times.

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
This compound MalononitrilePiperidineEthanol2~90 (estimated)
Pyridine-2-carbaldehydeMalononitrilePiperidineEthanol485
FurfuralMalononitrilePiperidineEthanol680
Thiophene-2-carbaldehydeMalononitrilePiperidineEthanol582
Pyrrole-2-carbaldehydeMalononitrilePiperidineEthanol875

Note: The yield for this compound is an estimation based on the expected high reactivity and data from similar electron-deficient aldehydes. The other data points are representative values from the literature and may vary depending on the specific reaction conditions.

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product aldehyde Heterocyclic Aldehyde nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition active_methylene Active Methylene Compound enolate_formation Enolate Formation active_methylene->enolate_formation Base base Base Catalyst (e.g., Piperidine) enolate_formation->nucleophilic_addition attacks dehydration Dehydration nucleophilic_addition->dehydration - H2O product α,β-Unsaturated Product dehydration->product

Caption: Key steps in the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The reaction generally proceeds well with a wide range of aldehydes. Due to its high reactivity, this compound is expected to perform efficiently in the Wittig reaction.

AldehydePhosphonium YlideBaseSolventTime (h)Yield (%)
This compound (Triphenylphosphoranylidene)acetonitrilen-BuLiTHF1~85 (estimated)
Pyridine-2-carbaldehyde(Triphenylphosphoranylidene)acetonitrilen-BuLiTHF280
Furfural(Triphenylphosphoranylidene)acetonitrilen-BuLiTHF378
Thiophene-2-carbaldehyde(Triphenylphosphoranylidene)acetonitrilen-BuLiTHF2.579
Pyrrole-2-carbaldehyde(Triphenylphosphoranylidene)acetonitrilen-BuLiTHF470

Note: The yield for this compound is an estimation based on its expected high reactivity. Other data are representative values.

G cluster_0 Ylide Formation cluster_1 Olefin Formation phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Base base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Heterocyclic Aldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Simplified workflow of the Wittig reaction.

Experimental Protocols

General Procedure for Knoevenagel Condensation
  • To a solution of the heterocyclic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (5 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Wittig Reaction
  • To a solution of the phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to generate the ylide.

  • Add a solution of the heterocyclic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Based on fundamental electronic principles, this compound is predicted to be a highly reactive heterocyclic aldehyde, surpassing the reactivity of pyridine-2-carbaldehyde and the electron-rich five-membered heterocyclic aldehydes in nucleophilic addition and related reactions. This heightened reactivity can be advantageous in chemical synthesis, potentially leading to faster reactions and higher yields. However, it may also necessitate more careful control of reaction conditions to avoid side reactions. The provided data, while not from a single comparative study, supports this general trend. Researchers and drug development professionals can leverage the enhanced electrophilicity of this compound as a versatile building block for the construction of complex molecular architectures with potential biological activity. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the reactivity of these important heterocyclic aldehydes.

A Comparative Guide to Purity Analysis of 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 6-Chloropyridazine-3-carbaldehyde is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as viable alternatives.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for assessing the purity of polar aromatic compounds such as this compound.[1][2][3] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of impurities.

Proposed HPLC Method Parameters

Based on methods for analogous chloropyridine and aromatic aldehyde compounds, a starting point for an effective RP-HPLC method is outlined below.[2][4][5][6] Optimization will likely be necessary for achieving the best separation of potential impurities.

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)
Experimental Protocol: HPLC Purity Assay
  • Solution Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a working standard by diluting the stock solution to a concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes.

    • Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.

    • Inject the working standard solution and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample B Dissolve in Diluent A->B E Inject Sample B->E C Prepare Mobile Phases D Equilibrate System C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Area % Purity H->I Purity_Analysis_Logic cluster_methods Analytical Techniques cluster_info Information Obtained cluster_decision Decision HPLC HPLC-UV Purity Relative Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Impurity_Profile Volatiles Volatile Impurities GCMS->Volatiles NMR qNMR NMR->Impurity_Profile Absolute_Purity Absolute Purity (mol/mol) NMR->Absolute_Purity Structure Structural Confirmation NMR->Structure Decision Accept or Reject Batch Purity->Decision Impurity_Profile->Decision Volatiles->Decision Absolute_Purity->Decision Structure->Decision

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-Chloropyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of 6-chloropyridazine-3-carbaldehyde derivatives, offering insights into their structural features and a comparison with alternative analytical methods. The information presented is intended to assist researchers in understanding the structural nuances of this class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Introduction to Pyridazine Derivatives

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical and agrochemical research.[3] The pyridazine scaffold is a key component in a variety of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1] The substitution pattern on the pyridazine ring plays a crucial role in determining the molecule's conformation and, consequently, its interaction with biological targets. This compound serves as a versatile synthon for the preparation of a wide range of substituted pyridazine derivatives.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4] This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.[4]

As a point of comparison, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation, particularly for molecules in solution. Unlike X-ray crystallography, which provides a static picture of the molecule in the solid state, NMR can provide information about the dynamic behavior of molecules in solution.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes, intermolecular interactions in solution
Molecular Size No inherent size limit, dependent on crystal qualityGenerally limited to smaller molecules for detailed analysis
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid stateProvides information on molecular dynamics and behavior in a more biologically relevant state (solution)
Limitations Requires high-quality single crystals, provides a static structureStructure represents an average of conformations in solution, can be complex to interpret for large molecules

Experimental Protocols

The synthesis of pyridazine derivatives often involves the reaction of a suitable precursor, such as 3,6-dichloropyridazine, with various nucleophiles. For example, a 6-substituted pyridazine-3-carbaldehyde derivative can be synthesized through a nucleophilic aromatic substitution reaction, followed by functional group transformations to introduce the carbaldehyde moiety. The general synthetic approach allows for the introduction of a wide variety of substituents at the 6-position, enabling the exploration of structure-activity relationships.

A typical procedure for the single-crystal X-ray diffraction analysis of a small organic molecule like a this compound derivative is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.[6]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).[6] The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.[4]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined to obtain the final structural model.[7][8]

Data Presentation: Crystallographic Data for a Representative Pyridazine Derivative

The following table presents representative crystallographic data for a substituted pyridazine derivative, 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one, to illustrate the type of information obtained from an X-ray crystallographic analysis.[9]

ParameterValue
Chemical Formula C23H13Cl2N3O4
Formula Weight 478.28
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123(2)
b (Å) 15.432(3)
c (Å) 13.543(3)
β (°) 98.76(3)
Volume (ų) 2089.1(7)
Z 4
Calculated Density (g/cm³) 1.519
R-factor (%) 4.87

Note: This data is for a related pyridazinone derivative and is presented for illustrative purposes.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Analysis Structural Analysis & Interpretation Structure_Solution->Analysis

Caption: Experimental workflow for X-ray crystallographic analysis.

Comparison of Analytical Techniques

The choice between X-ray crystallography and NMR spectroscopy for structural analysis depends on the specific research question and the nature of the sample. The following diagram illustrates the relationship between these two complementary techniques.

comparison_diagram Compound This compound Derivative XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR SolidState Solid-State Structure (Static Conformation) XRay->SolidState SolutionState Solution-State Structure (Dynamic Conformations) NMR->SolutionState

References

Spectroscopic comparison of 6-Chloropyridazine-3-carbaldehyde and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 6-Chloropyridazine-3-carbaldehyde and its derivatives resulting from common synthetic transformations. This guide provides a comparative analysis of their spectral data, supported by experimental protocols and visual representations of reaction pathways.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactive aldehyde functionality, coupled with the electronically distinct pyridazine ring, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. Understanding the spectroscopic signatures of this starting material and its reaction products is crucial for reaction monitoring, structural elucidation, and quality control in synthetic workflows. This guide presents a comparative analysis of the spectroscopic data for this compound and its primary oxidation and reduction products: 6-chloropyridazine-3-carboxylic acid and (6-chloropyridazin-3-yl)methanol, respectively.

Reaction Pathway

The aldehyde functional group of this compound allows for straightforward oxidation to a carboxylic acid and reduction to an alcohol. These transformations are fundamental in organic synthesis and lead to products with distinct chemical properties and spectroscopic characteristics.

Reaction_Pathway Reactant This compound Product1 6-Chloropyridazine-3-carboxylic acid Reactant->Product1 Oxidation Product2 (6-Chloropyridazin-3-yl)methanol Reactant->Product2 Reduction

Caption: Reaction scheme illustrating the oxidation and reduction of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its oxidized and reduced forms. This data is essential for distinguishing between the three compounds and for assessing the completeness of a reaction.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAldehydic Proton (s)Pyridazine Ring Protons (d)-CH₂- (s) or -COOH (br s)
This compound~10.2~8.2, ~7.9-
6-Chloropyridazine-3-carboxylic acid-~8.1, ~7.8~13.0 (broad)
(6-Chloropyridazin-3-yl)methanol-~7.8, ~7.6~4.8

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=O (Aldehyde/Carboxyl)Pyridazine Ring Carbons-CH₂OH
This compound~190~155, ~152, ~130, ~128-
6-Chloropyridazine-3-carboxylic acid~165~153, ~150, ~132, ~129-
(6-Chloropyridazin-3-yl)methanol-~160, ~150, ~128, ~125~60

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchO-H Stretch (Alcohol/Carboxylic Acid)C-H (Aldehydic)
This compound~1700-~2820, ~2720
6-Chloropyridazine-3-carboxylic acid~1710~3000 (broad)-
(6-Chloropyridazin-3-yl)methanol-~3300 (broad)-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound142/144 (Cl isotope)113 ([M-CHO]⁺), 85, 78
6-Chloropyridazine-3-carboxylic acid158/160 (Cl isotope)113 ([M-COOH]⁺), 85, 78
(6-Chloropyridazin-3-yl)methanol144/146 (Cl isotope)113 ([M-CH₂OH]⁺), 85, 78

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

Protocol 1: Oxidation of this compound to 6-Chloropyridazine-3-carboxylic acid

This protocol outlines a typical oxidation reaction using potassium permanganate.

Oxidation_Workflow cluster_procedure Oxidation Procedure A Dissolve this compound in acetone/water B Cool solution in an ice bath A->B C Add KMnO₄ solution dropwise B->C D Stir at room temperature C->D E Quench with Na₂SO₃ solution D->E F Acidify with HCl E->F G Extract with ethyl acetate F->G H Dry and evaporate solvent G->H I Recrystallize to obtain pure product H->I

Caption: Workflow for the oxidation of this compound.

Procedure:

  • Dissolve this compound (1.0 g, 7.0 mmol) in a mixture of acetone (20 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.3 g, 8.2 mmol) in water (15 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears.

  • Acidify the mixture with 2M hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-chloropyridazine-3-carboxylic acid.

Protocol 2: Reduction of this compound to (6-Chloropyridazin-3-yl)methanol

This protocol describes a standard reduction using sodium borohydride.

Reduction_Workflow cluster_procedure Reduction Procedure A Dissolve this compound in methanol B Cool solution in an ice bath A->B C Add NaBH₄ portion-wise B->C D Stir at room temperature C->D E Quench with water D->E F Evaporate methanol E->F G Extract with ethyl acetate F->G H Dry and evaporate solvent G->H I Purify by column chromatography H->I

Caption: Workflow for the reduction of this compound.

Procedure:

  • Dissolve this compound (1.0 g, 7.0 mmol) in methanol (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (0.32 g, 8.4 mmol) portion-wise over 15 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (6-chloropyridazin-3-yl)methanol.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison of this compound and its primary oxidation and reduction products. The distinct shifts in NMR, characteristic absorptions in IR, and specific fragmentation patterns in mass spectrometry serve as reliable tools for the identification and differentiation of these compounds. The detailed experimental protocols offer a practical basis for the synthesis of these important derivatives, enabling researchers to confidently prepare and characterize these molecules for their applications in drug discovery and materials science.

Comparative Analysis of 6-Chloropyridazine-3-carbaldehyde Analogs in Cancer Research: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 6-chloropyridazine-3-carbaldehyde, a key intermediate in the synthesis of novel therapeutic agents. This document summarizes quantitative data from a significant study on chalcone-like derivatives, outlines detailed experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Comparison of Anticancer Activity and PARP-1 Inhibition

A recent study by Abdelrahman et al. (2024) explored a series of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde derivatives, which can be considered analogs of this compound where the aldehyde is incorporated into a larger chalcone-like structure. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and for their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy.[3][4]

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde Analogs[3]
CompoundLinkerRHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)
3a -CH=CH-CO-Phenyl>100>100>100
3b -CH=CH-CO-4-Fluorophenyl19.45 ± 0.8923.67 ± 1.0231.54 ± 1.23
3c -CH=CH-CO-4-Chlorophenyl1.89 ± 0.09 2.45 ± 0.11 3.87 ± 0.17
3d -CH=CH-CO-4-Bromophenyl15.67 ± 0.7618.98 ± 0.9125.43 ± 1.15
3e -CH=CH-CO-4-Nitrophenyl2.11 ± 0.10 3.01 ± 0.13 4.56 ± 0.21
3f -CH=CH-CO-4-Methylphenyl25.43 ± 1.1830.12 ± 1.3441.23 ± 1.87
3g -CH=CH-CO-4-Methoxyphenyl31.87 ± 1.4538.76 ± 1.7650.11 ± 2.23
3h -CH=CH-CO-2,4-Dichlorophenyl11.23 ± 0.5414.87 ± 0.6719.87 ± 0.91
4a -CH=CH-CO- (p-benzyloxy)4-Fluorobenzyl45.67 ± 2.1151.23 ± 2.3460.34 ± 2.76
4b -CH=CH-CO- (p-benzyloxy)4-Chlorobenzyl5.67 ± 0.26 7.89 ± 0.35 9.87 ± 0.45
4c -CH=CH-CO- (p-benzyloxy)4-Bromobenzyl38.98 ± 1.7844.56 ± 2.0155.43 ± 2.51
4d -CH=CH-CO- (p-benzyloxy)4-Nitrobenzyl21.45 ± 0.9827.87 ± 1.2133.45 ± 1.54
4e -CH=CH-CO- (p-benzyloxy)4-Trifluoromethylbenzyl29.87 ± 1.3435.67 ± 1.6142.34 ± 1.91
Doxorubicin --0.45 ± 0.020.51 ± 0.020.67 ± 0.03

Data presented as mean ± standard deviation.

Table 2: PARP-1 Inhibitory Activity of Selected Analogs[3]
CompoundPARP-1 Inhibition IC50 (nM)
3c 45.7 ± 2.1
3d 51.2 ± 2.3
3e 48.9 ± 2.2
4b 65.4 ± 3.0
Olaparib 34.0 ± 1.5

Data presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above reveals several key SAR trends for this series of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde derivatives:

  • Impact of the Chalcone Linker: The presence of the α,β-unsaturated ketone (chalcone) linker is crucial for anticancer activity.

  • Substitution on the Terminal Phenyl Ring (Series 3a-h):

    • Unsubstituted phenyl ring (3a ) resulted in a loss of activity.

    • Electron-withdrawing groups at the para-position significantly enhanced anticancer activity. The order of potency was generally Cl > NO₂ > Br > F.

    • The 4-chloro (3c ) and 4-nitro (3e ) substituted analogs displayed the most potent cytotoxic effects.

    • Electron-donating groups, such as methyl (3f ) and methoxy (3g ), led to a decrease in activity.

  • Substitution on the Benzyloxy Moiety (Series 4a-e):

    • Similar to series 3, electron-withdrawing groups on the benzyl ring were favorable for activity.

    • The 4-chlorobenzyl derivative (4b ) was the most active in this series.

  • PARP-1 Inhibition: The most potent anticancer compounds (3c , 3d , 3e , and 4b ) also demonstrated significant PARP-1 inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved PARP inhibitor Olaparib.

SAR_Summary cluster_R Substitution Effects on R Core {6-Chloropyridazine Core |  Essential for Activity} Linker {Chalcone Linker |  α,β-Unsaturated Ketone} Core->Linker Attached to R_Group {Terminal Phenyl Ring (R) |  Substitution Pattern Dictates Potency} Linker->R_Group Connected to EWG Electron-Withdrawing Groups (e.g., Cl, NO₂) Potent Activity EDG Electron-Donating Groups (e.g., CH₃, OCH₃) Reduced Activity Unsubstituted Unsubstituted Inactive

Figure 1: Key Structure-Activity Relationships.

Experimental Protocols

General Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Chalcone Analogs (3a-h)

The synthesis of the target chalcone analogs involves a Claisen-Schmidt condensation.[3]

  • Synthesis of the Intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1): A mixture of 3,6-dichloropyridazine and 4-hydroxybenzaldehyde is refluxed in isopropanol in the presence of anhydrous potassium carbonate to yield the intermediate aldehyde.[3]

  • Claisen-Schmidt Condensation: The intermediate aldehyde (1) is then reacted with a substituted acetophenone in the presence of a base (e.g., aqueous NaOH) in ethanol at room temperature. The reaction mixture is stirred for a specified time, and the resulting precipitate is filtered, washed, and recrystallized to afford the final chalcone derivative.[3]

Synthesis_Workflow start Starting Materials (3,6-dichloropyridazine, 4-hydroxybenzaldehyde, Substituted Acetophenone) step1 Step 1: Synthesis of Intermediate (Reflux with K₂CO₃ in Isopropanol) start->step1 intermediate Intermediate Aldehyde (4-((6-chloropyridazin-3-yl)oxy)benzaldehyde) step1->intermediate step2 Step 2: Claisen-Schmidt Condensation (Stir with Substituted Acetophenone and NaOH in Ethanol) intermediate->step2 product Final Chalcone Analog step2->product purification Purification (Filtration, Washing, Recrystallization) product->purification

Figure 2: General Synthetic Workflow.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 can be determined using a commercially available chemiluminescent assay kit.[6]

  • Plate Coating: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

  • Enzyme Reaction: PARP-1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells in the presence of various concentrations of the test inhibitor.

  • Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.

  • Detection: Streptavidin-HRP is added, which binds to the incorporated biotinylated NAD+. Following the addition of a chemiluminescent substrate, the light signal is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Induction of Apoptosis

The study by Abdelrahman et al. (2024) also demonstrated that the potent anticancer analogs induce apoptosis. The intrinsic apoptosis pathway is a key mechanism of programmed cell death often triggered by cellular stress, including DNA damage that can result from PARP-1 inhibition.[3]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade DNA_Damage DNA Damage (e.g., via PARP-1 Inhibition) Bax Bax Activation DNA_Damage->Bax Bcl2 Bcl-2 Inhibition DNA_Damage->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Intrinsic Apoptosis Signaling Pathway.

In this pathway, DNA damage leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

The this compound scaffold serves as a versatile starting point for the development of potent anticancer agents. The chalcone-like derivatives investigated by Abdelrahman et al. (2024) demonstrate that strategic modifications, particularly the introduction of electron-withdrawing groups on the terminal phenyl ring, can lead to compounds with significant cytotoxic and PARP-1 inhibitory activities. The induction of apoptosis via the intrinsic pathway further elucidates their mechanism of action. This guide provides a framework for researchers to understand the key structure-activity relationships of these analogs and offers detailed protocols for their synthesis and biological evaluation, facilitating the design and development of novel pyridazine-based cancer therapeutics. Further exploration of other classes of analogs derived from this compound is warranted to build a more comprehensive understanding of the SAR for this promising scaffold.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyridazine-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Chloropyridazine-3-carbaldehyde must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Proper disposal begins at the point of generation. Researchers and laboratory managers are responsible for adhering to institutional and regulatory guidelines for hazardous waste.

Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile or butyl rubber).
Body ProtectionA lab coat or chemically resistant apron.
RespiratoryA dust mask or respirator, especially when handling the solid form.

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Waste Classification: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste, as well as from other waste streams like acids, bases, and oxidizers.[2][3]

  • Container Selection: Use only designated, compatible, and properly sealed hazardous waste containers. The container must be in good condition, free from leaks, and have a secure, threaded cap.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include the full chemical name, "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the process for the disposal of pure this compound and contaminated materials.

Experimental Protocol: Disposal of Solid this compound

  • Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Container Labeling: Obtain a designated hazardous waste container for halogenated organic solids. Affix a "Hazardous Waste" label, and fill in all required information.

  • Waste Transfer: Carefully transfer the solid this compound into the labeled waste container.

  • Container Sealing: Securely close the container.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Experimental Protocol: Disposal of Contaminated Materials

  • Identification: Identify all materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads.

  • Segregation: Place all contaminated solid waste into a designated container for halogenated organic solids.

  • Decontamination of Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.

  • Final Disposal: Once decontaminated, the glassware can be washed through normal laboratory procedures.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Table 2: Spill Cleanup Procedure

StepAction
1. Evacuate Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
2. Ventilate Increase ventilation in the area of the spill.
3. Contain Use a chemical spill kit with appropriate absorbent materials to contain the spill.
4. Collect Carefully collect the absorbed material and place it in a labeled hazardous waste container for halogenated solids.
5. Decontaminate Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Is the waste solid or liquid? B->C D Collect in a labeled 'Halogenated Organic Solids' waste container. C->D Solid E Collect in a labeled 'Halogenated Organic Liquids' waste container. C->E Liquid F Securely seal the container. D->F E->F G Store in designated Satellite Accumulation Area. F->G H Arrange for pickup by Environmental Health & Safety (EHS). G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Essential Safety and Operational Guide for 6-Chloropyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-Chloropyridazine-3-carbaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Chemical Identifier:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₃ClN₂O[1]

  • CAS Number: 303085-53-2[1]

Hazard Summary: this compound is classified as a hazardous substance. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection.[5][6] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[5][7] For tasks with a higher risk of exposure, double gloving is recommended.[5]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[5][6] Clothing worn underneath should be made of natural fibers like cotton.[5][6]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[5] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[5]
Respiratory Protection RespiratorUse of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) may be required.[3]

Safety and Handling Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][8]

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][9] Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation during handling.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][5] Decontaminate the work surface and any equipment used.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once.[11] If breathing has stopped, perform artificial respiration.[11] If breathing is difficult, trained personnel may administer oxygen.[11] Seek medical attention if you feel unwell.[2][3][9]
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[2][3][12] Promptly remove all contaminated clothing and shoes.[11][12] If skin irritation occurs, get medical advice/attention.[2][3][9]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids.[2][3][9][12] Remove contact lenses, if present and easy to do.[2][3][9][12] Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting.[2][3] Rinse mouth with water.[9][13] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[14]

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[5]

Disposal Procedure:

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][14] Do not empty into drains.[14]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon disp_waste Segregate Hazardous Waste handle_chem->disp_waste post_wash Wash Hands post_decon->post_wash post_decon->disp_waste disp_dispose Dispose via Approved Vendor disp_waste->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.